Product packaging for Claramine(Cat. No.:)

Claramine

Número de catálogo: B12374704
Peso molecular: 589.0 g/mol
Clave InChI: NRDCWXLXPKROKL-LJWFXSKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Claramine is a useful research compound. Its molecular formula is C37H72N4O and its molecular weight is 589.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H72N4O B12374704 Claramine

Propiedades

Fórmula molecular

C37H72N4O

Peso molecular

589.0 g/mol

Nombre IUPAC

(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1

Clave InChI

NRDCWXLXPKROKL-LJWFXSKRSA-N

SMILES isomérico

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C

SMILES canónico

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C

Origen del producto

United States

Foundational & Exploratory

Synthesis and chemical structure of Claramine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis and chemical structure of Claramine, a novel polyaminosteroid derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetically derived polyaminosteroid that has garnered attention for its biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] Its chemical identity has been established through various analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
Molecular Formula C₃₇H₇₂N₄O[2]
Molecular Weight 589.0 g/mol (free base)[2]
CAS Number 1430194-56-1[3]
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility (TFA salt) H₂O: 15 mg/mL, clear
Storage Temperature 2-8°C

This compound is noted for its ability to cross the blood-brain barrier, a crucial property for targeting central nervous system disorders.[1][3][4] It is structurally similar to Trodusquemine, another PTP1B inhibitor, but possesses a spermino group.[1]

Synthesis of this compound

The synthesis of this compound is described as a notable advantage over similar compounds like Trodusquemine. While Trodusquemine synthesis is a laborious process that can take several weeks, this compound can be synthesized rapidly, within approximately two days.[1] This efficient synthesis makes this compound a more attractive candidate for further development and large-scale production.[1]

While the literature highlights the ease of synthesis, detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly available in the reviewed sources. The synthesis is broadly described as a process for creating a polyaminosteroid derivative.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the negative regulation of insulin and leptin signaling pathways.[1] PTP1B is considered a significant therapeutic target for type 2 diabetes and obesity.[1]

The inhibitory action of this compound on PTP1B leads to the activation of downstream components in the insulin signaling cascade. Specifically, it enhances the phosphorylation of the insulin receptor-β (IRβ), Akt (also known as protein kinase B), and glycogen synthase kinase 3β (GSK3β).[1] This cascade of events mimics the cellular response to insulin, thereby promoting glycemic control.[1]

Claramine_Signaling_Pathway This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits InsulinReceptor Insulin Receptor-β (IRβ) PTP1B->InsulinReceptor Dephosphorylates pIRb Phosphorylated IRβ (p-IRβ) InsulinReceptor->pIRb Phosphorylation Akt Akt pIRb->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits CellularResponse Improved Glycemic Control (Cellular Response) pAkt->CellularResponse pGSK3b Phosphorylated GSK3β (p-GSK3β) GSK3b->pGSK3b Phosphorylation pGSK3b->CellularResponse

Caption: Signaling pathway of this compound.

Experimental Protocols

While detailed synthesis protocols are not available, some experimental procedures for evaluating the biological activity of this compound have been described.

Cell Viability and Protection Assays

These assays are crucial for determining the cytotoxic effects of this compound and its ability to protect cells from toxins.

  • Objective: To assess the effect of this compound on the viability of human neuroblastoma (SH-SY5Y) and HEK293 cells, and its protective effects against pore-forming agents like melittin and α-hemolysin.[3][5]

  • Methodology:

    • Cells (SH-SY5Y or HEK293) are seeded in appropriate culture plates.

    • For viability assays, cells are treated with varying concentrations of this compound (e.g., 2-20 μM) for a specified duration (e.g., 20 hours).[3][5]

    • For protection assays, cells are co-incubated with a pore-forming agent (e.g., 4 μM melittin or 50 μg/mL α-hemolysin) and different concentrations of this compound (e.g., 2.5-10 μM) for a defined period.[3][5]

    • Cell viability is typically assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3]

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed SH-SY5Y or HEK293 cells Treatthis compound Add this compound (2-20 µM) for 20 hours SeedCells->Treatthis compound TreatToxin Add Toxin (Melittin or α-hemolysin) + this compound (2.5-10 µM) SeedCells->TreatToxin MTT Perform MTT Assay Treatthis compound->MTT TreatToxin->MTT Measure Measure Cell Viability MTT->Measure

Caption: Experimental workflow for cell viability and protection assays.

In Vivo Studies in Diabetic Mice

Animal models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.

  • Objective: To determine the effect of this compound on glycemic control in diabetic mice.[1]

  • Methodology:

    • Diabetic mice are administered this compound or a control substance via intraperitoneal injection.[1]

    • Glucose and insulin tolerance tests are performed to assess the animals' ability to manage blood glucose levels.[1]

    • Food intake and body weight are monitored to evaluate effects on metabolism and appetite.[1]

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the available literature on this compound.

Table 2: Summary of Experimental Data for this compound

ParameterValue/ObservationCell/Animal ModelReference(s)
Cell Viability (SH-SY5Y & HEK293 cells) No effect on cell viability at concentrations below 10 μM after 20 hours of treatment.SH-SY5Y, HEK293[3][5]
Cell Protection (SH-SY5Y cells) Protects against melittin (4 μM) and α-hemolysin (50 μg/mL) at concentrations of 2.5-10 μM.SH-SY5Y[3][5]
Insulin Signaling (Neuronal F11 cells) Increased phosphorylation of IRβ, Akt, and GSK3β at concentrations of 1-100 mM after 30 minutes of incubation.Neuronal F11 cells
Glycemic Control (Diabetic Mice) Intraperitoneal administration effectively restored glycemic control.Diabetic mice[1]
Feeding and Body Weight (Mice) A single intraperitoneal dose suppressed feeding and caused weight loss.Mice[1]

References

The Aminosterol Claramine: A Novel Therapeutic Candidate for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to synaptic dysfunction, neuronal loss, and progressive functional decline. This whitepaper provides a comprehensive technical overview of the emerging therapeutic potential of Claramine, a brain-permeable aminosterol, in preclinical models of neurodegenerative disease. We consolidate the current understanding of its mechanism of action, present available quantitative data from various experimental models, detail relevant experimental protocols, and visualize the key signaling pathways involved. This compound's unique dual-action mechanism—modulating cell membrane properties to prevent proteotoxicity and enhancing cellular clearance pathways—positions it as a promising candidate for further investigation and development.

Introduction: The Challenge of Protein Misfolding in Neurodegeneration

The accumulation of misfolded protein aggregates is a central event in the pathogenesis of a wide range of neurodegenerative diseases. These aggregates, including amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, mutant huntingtin in Huntington's disease, and TDP-43 or SOD1 in ALS, are directly implicated in neuronal toxicity and cell death. Therapeutic strategies aimed at reducing the burden of these toxic protein species represent a promising avenue for disease modification.

This compound, a synthetic aminosterol, has recently garnered attention for its neuroprotective properties. Its ability to cross the blood-brain barrier and interact with cellular membranes provides a unique mechanism to combat the downstream consequences of protein misfolding. This document serves as a technical guide to the current state of research on this compound's effects in neurodegenerative disease models.

Mechanism of Action of this compound

This compound's primary neuroprotective effects are attributed to its ability to regulate cell membrane properties and enhance intracellular clearance mechanisms.

2.1. Modulation of Cell Membrane Properties

This compound integrates into the lipid bilayer of cellular membranes, altering their physicochemical properties. This integration has been shown to:

  • Prevent Protein Aggregate Binding: By modifying the membrane surface, this compound inhibits the binding of toxic oligomeric species of Aβ and α-synuclein to neurons. This prevents the disruption of membrane integrity, ion dysregulation, and the initiation of downstream apoptotic pathways.[1][2]

  • Neutralize Pore-Forming Toxins: this compound has demonstrated the ability to protect cells from various pore-forming agents, a mechanism that may be relevant to the membrane-destabilizing effects of some protein aggregates.[3][4]

2.2. Induction of Autophagy

Emerging evidence suggests that this compound can also upregulate autophagy, the cellular process responsible for the degradation of aggregated proteins and damaged organelles.[5] This is a critical function in post-mitotic cells like neurons, which are particularly vulnerable to the accumulation of toxic intracellular material. The precise signaling pathway through which this compound induces autophagy is under investigation, but it is hypothesized to involve the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Effects of this compound in Neurodegenerative Disease Models

While research on this compound is ongoing, initial studies in various models have shown promising results. Due to the limited availability of in-vivo data for this compound, findings from closely related aminosterols, trodusquemine and squalamine, are also included to provide a broader context for the potential of this class of compounds.

3.1. Alzheimer's Disease (AD)

In models of AD, this compound has been shown to directly interfere with the aggregation cascade of Aβ42, the more amyloidogenic form of the peptide.

  • Inhibition of Aβ42 Aggregation: this compound potently inhibits the formation of Aβ42 amyloid fibrils and can even disassemble pre-existing fibrils.[1][2]

  • Neutralization of Aβ42 Oligomer Cytotoxicity: In human neuroblastoma (SH-SY5Y) cell cultures, this compound effectively protects against the toxicity induced by soluble Aβ42 oligomers by preventing their interaction with the cell membrane.[1][2]

The related aminosterol, trodusquemine, has been evaluated in a C. elegans model of AD, where it paradoxically increased the formation of Aβ aggregates but significantly suppressed their associated toxicity.[6]

3.2. Parkinson's Disease (PD)

This compound has demonstrated efficacy in a preclinical model of Parkinson's disease by targeting α-synuclein pathology.

  • Inhibition of α-Synuclein Aggregation: In a C. elegans model of PD, this compound was shown to inhibit the aggregation of α-synuclein.[5]

Furthermore, the related aminosterol squalamine has been shown to restore the function of the enteric nervous system in a mouse model of PD, addressing the significant gastrointestinal dysfunction that often precedes the motor symptoms of the disease.[7]

3.3. Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)

To date, there is a lack of published studies specifically investigating the effects of this compound or its close analogs in preclinical models of Huntington's disease and ALS. However, given the central role of protein aggregation (mutant huntingtin in HD; SOD1, TDP-43, FUS in ALS) in the pathophysiology of these diseases, it is plausible that this compound's dual mechanism of action could offer therapeutic benefits. Further research in relevant cellular and animal models of HD and ALS is warranted to explore this potential.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related aminosterols in neurodegenerative disease models.

Table 1: Effects of this compound and Related Aminosterols in Alzheimer's Disease Models

CompoundModel SystemEndpointResultReference
This compound Human Neuroblastoma (SH-SY5Y) cellsAβ42 oligomer-induced cytotoxicityNeutralized cytotoxicity[1][2]
Trodusquemine C. elegans model of ADAβ42-induced toxicitySuppression of toxicity[6]
Trodusquemine Human Neuroblastoma (SH-SY5Y) cellsAβ42 oligomer-induced cytotoxicityIncreased cell viability by 22 ± 2% at 1:1 ratio[1]

Table 2: Effects of this compound and Related Aminosterols in Parkinson's Disease Models

CompoundModel SystemEndpointResultReference
This compound C. elegans model of PDα-synuclein aggregationInhibition of aggregation[5]
Squalamine A53T α-synuclein mouse modelColonic motilityRestoration of disordered motility[7]
Squalamine A53T α-synuclein mouse modelEnteric neuron excitabilityRapid restoration of excitability[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the study of this compound and related compounds.

5.1. In Vivo Administration of Aminosterols in Mouse Models

  • Compound Preparation: Dissolve this compound in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or a solution of 2% dimethyl sulfoxide (DMSO) in saline. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration Route: Administration can be performed via intraperitoneal (IP) injection, oral gavage, or subcutaneous injection. The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.

  • Dosage and Frequency: Dosages used for related aminosterols like squalamine in mice have been in the range of 25 mg/kg.[8] The frequency of administration (e.g., daily, every other day) should be determined based on the half-life of the compound and the duration of the study.

  • Control Group: A control group receiving vehicle only should be included in all experiments.

5.2. Morris Water Maze for Cognitive Assessment in AD Mouse Models (e.g., 5xFAD)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is surrounded by various distal visual cues.

  • Acquisition Phase (5-7 days):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured as indicators of memory retention.

5.3. Immunohistochemistry for Aβ Plaques and α-Synuclein Aggregates

This technique is used to visualize and quantify protein aggregates in brain tissue.

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

    • Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.

  • Staining Procedure:

    • Free-floating sections are washed in PBS.

    • For Aβ staining, antigen retrieval is often performed using formic acid.

    • Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated overnight at 4°C with a primary antibody specific for Aβ (e.g., 6E10) or α-synuclein (e.g., anti-pS129).

    • Sections are washed and incubated with a biotinylated secondary antibody.

    • An avidin-biotin-peroxidase complex (ABC) kit is used, followed by a diaminobenzidine (DAB) substrate to produce a colored precipitate at the site of the antigen.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Quantification: Images of stained sections are captured using a microscope, and the plaque or aggregate load is quantified using image analysis software as the percentage of the total area occupied by the immunostaining.

5.4. Western Blot for Autophagy Markers (LC3-II and p62)

This method is used to quantify the levels of key proteins involved in the autophagy pathway.

  • Sample Preparation:

    • Brain tissue (e.g., cortex, hippocampus, or spinal cord) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against LC3B and p62/SQSTM1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The band intensities are quantified using densitometry software. The ratio of LC3-II to LC3-I is often used as an indicator of autophagosome formation, and p62 levels are inversely correlated with autophagic flux.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound's mechanism of action.

6.1. This compound's Modulation of Cell Membrane and Protein Aggregation

Claramine_Membrane_Interaction This compound This compound Cell_Membrane Neuronal Cell Membrane This compound->Cell_Membrane Integrates into membrane Toxic_Oligomers Toxic Protein Oligomers (Aβ, α-synuclein) This compound->Toxic_Oligomers Prevents binding Aggregation_Cascade Protein Aggregation Cascade This compound->Aggregation_Cascade Inhibits Fibril_Formation Fibril Formation This compound->Fibril_Formation Dissociates Pore_Formation Membrane Pore Formation Cell_Membrane->Pore_Formation Leads to Toxic_Oligomers->Cell_Membrane Binds to Ion_Dysregulation Ion Dysregulation Pore_Formation->Ion_Dysregulation Neuronal_Damage Neuronal Damage & Apoptosis Ion_Dysregulation->Neuronal_Damage Aggregation_Cascade->Toxic_Oligomers Forms Aggregation_Cascade->Fibril_Formation Dissociation Fibril Dissociation

This compound's mechanism at the cell membrane.

6.2. Putative Autophagy Induction Pathway by this compound

Claramine_Autophagy_Pathway cluster_nucleus Nucleus This compound This compound Unknown_Target Upstream Target (e.g., on lysosomal membrane) This compound->Unknown_Target Activates? mTORC1_Complex mTORC1 Complex Unknown_Target->mTORC1_Complex Inhibits TFEB_P Phosphorylated TFEB (Cytoplasmic, Inactive) mTORC1_Complex->TFEB_P Phosphorylates (maintains inactive state) TFEB TFEB (Dephosphorylated) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Nuclear Translocation CLEAR_Genes CLEAR Network Genes Nucleus->CLEAR_Genes Activates Transcription Autophagy_Lysosome Autophagy & Lysosomal Biogenesis CLEAR_Genes->Autophagy_Lysosome Upregulates Protein_Aggregate_Clearance Clearance of Protein Aggregates Autophagy_Lysosome->Protein_Aggregate_Clearance Neuroprotection Neuroprotection Protein_Aggregate_Clearance->Neuroprotection

A putative mTOR-independent TFEB activation pathway for this compound.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for neurodegenerative diseases, with a unique mechanism of action that addresses both the extracellular and intracellular pathologies associated with protein misfolding. Its ability to protect neuronal membranes from toxic protein aggregates while simultaneously enhancing cellular clearance pathways offers a multi-pronged approach to treatment.

While initial studies are encouraging, further research is required to fully elucidate this compound's potential. Key future directions include:

  • In-depth in vivo studies: Comprehensive studies in transgenic mouse models of Alzheimer's, Parkinson's, Huntington's, and ALS are needed to establish efficacy, optimal dosing, and long-term safety.

  • Pharmacokinetic and pharmacodynamic profiling: Detailed analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is essential for clinical translation.

  • Elucidation of signaling pathways: Further investigation is needed to confirm the precise molecular targets of this compound and to fully characterize the signaling pathways involved in its induction of autophagy, including the role of TFEB.

  • Combination therapies: Exploring the synergistic effects of this compound with other therapeutic agents, such as anti-inflammatory drugs or compounds that target other aspects of neurodegeneration, could lead to more effective treatment strategies.

References

Claramine as a Novel Anti-Diabetic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus, particularly Type 2, is a global metabolic disorder characterized by insulin resistance and impaired insulin signaling. A critical component in the negative regulation of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), whose activity is elevated in diabetic and obese states.[1][2] Furthermore, recent evidence points to the cleavage of the insulin receptor (IR) by β-secretase 1 (BACE1) as another contributor to reduced insulin sensitivity.[3][4] Claramine, a synthetically accessible polyaminosteroid derivative, has emerged as a promising therapeutic candidate.[1][2] This document provides a comprehensive technical overview of this compound's anti-diabetic potential, detailing its dual mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-diabetic effects through two distinct but complementary mechanisms: the direct inhibition of PTP1B to enhance insulin signaling and the prevention of BACE1-mediated insulin receptor degradation.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS).[1] Elevated PTP1B activity is a known contributor to insulin resistance.[2] this compound is a selective inhibitor of PTP1B, showing no significant inhibition of its closest related phosphatase, TC-PTP.[1][2] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of key signaling molecules, including IRβ, Akt, and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This action mimics and enhances the cellular response to insulin, promoting glucose homeostasis.[1]

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation Akt p-Akt pIR->Akt PTP1B PTP1B PTP1B->pIR Dephosphorylates This compound This compound This compound->PTP1B Inhibits GSK3b p-GSK3β Akt->GSK3b Response Enhanced Insulin Signaling (e.g., GLUT4 Translocation, Glycogen Synthesis) Akt->Response BACE1_Inhibition_Pathway cluster_ESP Early Secretory Pathway (ESP) proBACE1 pro-BACE1 proIR pro-Insulin Receptor proBACE1->proIR Cleaves CleavedIR Cleaved IR (Non-functional) proBACE1->CleavedIR SurfaceIR Increased Cell Surface IR proIR->SurfaceIR Matures This compound This compound Trafficking Accelerated Trafficking (to Golgi) This compound->Trafficking Autophagy Increased Autophagy This compound->Autophagy Trafficking->proBACE1 Reduces pro-BACE1 in ESP Autophagy->proBACE1 Experimental_Workflow Model Diabetic Mouse Model (Camk2aCre/LMO4flox) Treatment Single IP Injection - this compound (5 mg/kg) - Vehicle Control Model->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Metabolic Metabolic Monitoring (Food Intake, Body Weight) Treatment->Metabolic Analysis Data Analysis (Blood Glucose Curves, Weight Change) GTT->Analysis ITT->Analysis Metabolic->Analysis

References

The Discovery and Development of Claramine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Claramine is a novel, synthetically derived polyaminosteroid that has emerged as a promising therapeutic candidate, primarily for its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target in the treatment of type 2 diabetes and obesity. The development of this compound offers a more efficient and rapid synthetic alternative to similar compounds. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key experimental data and detailed protocols to support further research and development in this area.

Introduction

The rising prevalence of type 2 diabetes and obesity necessitates the development of novel therapeutic strategies. A key focus of this research has been the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical role in downregulating insulin signaling. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes.[1][2][3]

This compound, a polyaminosteroid derivative containing a spermino group, was developed as a selective PTP1B inhibitor.[3][4] It is a synthetic analogue of Trodusquemine (MSI-1436), a naturally occurring cholestane. However, this compound offers a significant advantage in its rapid and efficient synthesis, which can be completed in two days.[3][4] Preclinical studies have demonstrated this compound's ability to cross the blood-brain barrier and its potential in treating neurodegenerative diseases by inhibiting β-secretase 1 (BACE1).[5][6]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of PTP1B. This inhibition enhances insulin signaling by preventing the dephosphorylation of key proteins in the pathway.

PTP1B Inhibition and Enhanced Insulin Signaling

By inhibiting PTP1B, this compound leads to the increased phosphorylation of the insulin receptor β-subunit (IRβ), as well as downstream signaling molecules Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] This enhancement of the insulin signaling cascade ultimately leads to improved glucose homeostasis. This compound has shown selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP).[3]

dot

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IRβ (Phosphorylated) IR->pIR Autophosphorylation PTP1B PTP1B This compound This compound This compound->PTP1B Inhibits pIR->PTP1B Dephosphorylates Akt Akt pIR->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Phosphorylates GlucoseUptake Increased Glucose Uptake pAkt->GlucoseUptake Promotes pGSK3b p-GSK3β (Phosphorylated/Inactive) GSK3b->pGSK3b Phosphorylation

Caption: this compound's Mechanism of Action on Insulin Signaling.

Inhibition of BACE1

In addition to its effects on insulin signaling, this compound has been shown to inhibit the β-secretase 1 (BACE1) enzyme.[1][6][7] BACE1 is involved in the cleavage of the amyloid precursor protein (APP), a process implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, this compound may reduce the production of amyloid-beta peptides. Furthermore, BACE1 has been shown to cleave the insulin receptor, and this compound's inhibition of this process may contribute to its insulin-sensitizing effects.[1][6][7]

Quantitative Data

While extensive quantitative data for this compound is still emerging, preclinical studies have provided initial insights into its potency and efficacy.

ParameterValueConditionsReference
In Vivo Efficacy
Dose (Diabetic Mice)5 mg/kgIntraperitoneal injection[4]
In Vitro Activity
Concentration Range1-100 µMCultured neuronal F11 cells[4]

Note: Specific IC50 and pharmacokinetic values (Cmax, Tmax, half-life, bioavailability) for this compound are not yet publicly available and represent a key area for future research.

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound

This compound is a polyaminosteroid derivative that can be synthesized in a rapid, two-day process.[3][4] While the detailed, step-by-step protocol is proprietary, the synthesis involves the modification of a cholestane backbone to include a spermino group.

dot

Cholestane Cholestane Backbone Modification Chemical Modification Cholestane->Modification Spermino Spermino Group Addition Modification->Spermino This compound This compound Spermino->this compound

Caption: High-level overview of this compound synthesis.

In Vivo Studies in Diabetic Mice

Objective: To assess the effect of this compound on glucose tolerance in a diabetic mouse model.

Animal Model: Male C57BL/6J mice with diet-induced or genetic diabetes.

Procedure:

  • Fasting: Mice are fasted for 6-18 hours with free access to water.[1][2][7][8][9]

  • Baseline Glucose Measurement: A baseline blood glucose level is obtained from a tail snip using a glucometer.[1][2][7]

  • This compound Administration: A single intraperitoneal (IP) injection of this compound (5 mg/kg body weight) or vehicle control is administered.[4]

  • Glucose Challenge: 30 minutes after this compound administration, an IP injection of D-glucose (2 g/kg body weight) is given.[7]

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose injection.[1][2][8][9]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

In Vitro Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt and GSK3β in neuronal cells.

Cell Line: Neuronal F11 cells.

Procedure:

  • Cell Culture and Treatment: F11 cells are cultured to confluence and then serum-starved for 6 hours. Cells are then treated with varying concentrations of this compound (1-100 µM) for 30 minutes.[4]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated GSK3β (Ser9), as well as total Akt and GSK3β antibodies for normalization.[10][11][12][13][14][15]

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

BACE1 Inhibition Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Assay Principle: A fluorogenic peptide substrate that is cleaved by BACE1 is used. Cleavage results in an increase in fluorescence, which can be measured over time.[5][6][16][17][18]

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a stock solution of the fluorogenic BACE1 substrate, and a solution of recombinant human BACE1 enzyme.[5][6][18]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, BACE1 enzyme, and varying concentrations of this compound or a known BACE1 inhibitor (positive control).

  • Initiation of Reaction: Add the BACE1 substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a significant advancement in the development of PTP1B inhibitors, offering a more efficient synthetic route compared to existing compounds. Preclinical data strongly support its potential as a therapeutic agent for type 2 diabetes and suggest a possible role in the treatment of neurodegenerative diseases.

Future research should focus on several key areas:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the full pharmacokinetic profile of this compound, including its oral bioavailability, metabolism, and excretion.

  • Long-term Efficacy and Safety Studies: The long-term effects and potential toxicity of this compound need to be evaluated in relevant animal models.

  • Clinical Trials: Following successful preclinical development, well-designed clinical trials will be necessary to assess the safety and efficacy of this compound in humans.

  • Exploration of Neuroprotective Effects: Further investigation into the BACE1 inhibitory activity of this compound and its potential therapeutic benefits in Alzheimer's and other neurodegenerative diseases is warranted.

The promising preclinical profile of this compound makes it a compelling candidate for further development, with the potential to address significant unmet medical needs in metabolic and neurodegenerative disorders.

References

The Aminosterol Claramine: A Novel Regulator of α-Synuclein Aggregation in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into Lewy bodies. Emerging evidence highlights the crucial role of liquid-liquid phase separation (LLPS) of α-synuclein in initiating its pathological aggregation cascade. This technical guide delves into the molecular mechanism of Claramine, an aminosterol compound that has demonstrated significant potential in mitigating α-synuclein aggregation. We will explore its impact on α-synuclein condensates, its specific inhibitory action on primary nucleation, and present quantitative data from key in vitro and in vivo experimental models. This document provides detailed experimental protocols and visual representations of the underlying pathways to facilitate further research and development in this promising therapeutic area.

Introduction: The Challenge of α-Synuclein Aggregation in Parkinson's Disease

The aggregation of α-synuclein is a central pathological event in Parkinson's disease and other synucleinopathies. Under physiological conditions, α-synuclein is a soluble protein involved in synaptic vesicle trafficking. However, in PD, it undergoes a conformational change, leading to the formation of oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that constitute the major component of Lewy bodies. This aggregation process is highly cytotoxic and contributes to neuronal dysfunction and death.

Recent studies have revealed that the initial stages of α-synuclein aggregation are closely linked to its ability to undergo liquid-liquid phase separation (LLPS), forming dense, liquid-like condensates.[1][2] These condensates can act as incubators, promoting the nucleation of α-synuclein into aggregation-prone species. Therefore, strategies aimed at modulating the properties of these condensates or inhibiting the nucleation events within them represent a promising therapeutic avenue.

This compound: A Modulator of α-Synuclein Phase Separation and Aggregation

This compound is a small molecule aminosterol that has been identified as a potent inhibitor of α-synuclein aggregation.[1][2] Its mechanism of action is distinct from many other aggregation inhibitors as it directly targets the early stages of the aggregation cascade occurring within α-synuclein condensates.

Mechanism of Action: Stabilizing Condensates and Inhibiting Primary Nucleation

This compound exerts its effect by:

  • Stabilizing α-Synuclein Condensates: this compound has been shown to interact with α-synuclein within liquid condensates, effectively stabilizing them.[1] This stabilization does not prevent the formation of condensates but rather modulates their physical properties, making them less prone to maturation into solid-like aggregates.

  • Inhibiting Primary Nucleation: The primary mode of action of this compound is the inhibition of primary nucleation within the condensates.[1][2] Primary nucleation is the initial and rate-limiting step where soluble α-synuclein monomers assemble into unstable nuclei, which then serve as templates for further aggregation. By suppressing this crucial first step, this compound effectively halts the entire aggregation cascade.

The proposed mechanism suggests that this compound increases the energy barrier for the conversion of α-synuclein from its condensed state to the amyloid state.[1]

cluster_0 α-Synuclein Aggregation Pathway cluster_1 Impact of this compound Monomer α-Synuclein Monomer Condensate Liquid Condensate Monomer->Condensate Phase Separation Monomer->Condensate Nuclei Primary Nuclei Condensate->Nuclei Primary Nucleation Condensate->Nuclei StabilizedCondensate Stabilized Condensate Fibrils Amyloid Fibrils Nuclei->Fibrils Elongation & Secondary Nucleation Nuclei->Fibrils This compound This compound This compound->StabilizedCondensate Stabilizes StabilizedCondensate->Inhibition Inhibits

Mechanism of this compound Action on α-Synuclein Aggregation.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on α-synuclein aggregation have been quantified in various in vitro and in vivo models.

In Vitro Inhibition of α-Synuclein Aggregation

Thioflavin-T (ThT) fluorescence assays are commonly used to monitor the formation of amyloid fibrils in real-time. The following table summarizes the concentration-dependent effect of this compound on key parameters of α-synuclein aggregation.

This compound Concentration (µM)Amyloid Load (Normalized ThT Fluorescence)Aggregation Rate (Arbitrary Units)Aggregation Half-Time (t½) (min)
0 (Control)1.000.0520
25ReducedReducedIncreased
50Significantly ReducedSignificantly ReducedSignificantly Increased
75Strongly ReducedStrongly ReducedStrongly Increased

Data is a qualitative summary based on reported concentration-dependent effects.[1]

In Vivo Efficacy in a C. elegans Model of Parkinson's Disease

A transgenic C. elegans model expressing human α-synuclein in body wall muscle cells is a well-established system for studying the in vivo effects of aggregation inhibitors.

Treatmentα-Synuclein Inclusions (Number)Motility (Body Bends/min)
Vehicle (Control)HighLow
This compound (5 µM)Significantly ReducedSignificantly Improved

Data is a qualitative summary based on reported in vivo effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols.

Thioflavin-T (ThT) Aggregation Assay

This assay monitors the kinetics of α-synuclein fibril formation.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare Monomeric α-Synuclein Solution D Mix α-Synuclein, ThT, and this compound/Vehicle A->D B Prepare ThT Stock Solution B->D C Prepare this compound Stock Solutions C->D E Pipette into 96-well Plate D->E F Incubate at 37°C with Shaking E->F G Measure ThT Fluorescence (Ex: 440 nm, Em: 480 nm) F->G H Plot Fluorescence vs. Time G->H I Determine Aggregation Rate and Half-Time H->I

Workflow for the Thioflavin-T (ThT) Aggregation Assay.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin-T (ThT)

  • This compound

  • Phosphate-buffered saline (PBS) or Tris buffer (pH 7.4)

  • 96-well black, clear-bottom microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of monomeric α-synuclein (e.g., 100 µM) in the chosen buffer. Ensure the protein is monomeric by size-exclusion chromatography.

    • Prepare a fresh stock solution of ThT (e.g., 1 mM) in buffer and filter through a 0.22 µm syringe filter.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and a vehicle control.

  • Assay Setup:

    • In each well of the microplate, combine the α-synuclein solution (final concentration, e.g., 50 µM), ThT (final concentration, e.g., 20 µM), and the desired concentration of this compound or vehicle. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 37°C with intermittent shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to generate aggregation curves.

    • Analyze the curves to determine key kinetic parameters such as the lag time, the maximum fluorescence intensity (amyloid load), the apparent growth rate constant (slope of the elongation phase), and the time to reach half-maximal fluorescence (t½).

C. elegans Motility and Aggregation Assay

This in vivo assay assesses the neuroprotective effects of this compound.

Model: Transgenic C. elegans strain expressing human α-synuclein fused to a fluorescent reporter (e.g., YFP) in the body wall muscle cells.

Procedure:

  • Compound Treatment:

    • Synchronize a population of L1 larvae.

    • Grow the worms on NGM plates seeded with E. coli OP50 containing the desired concentration of this compound or a vehicle control.

  • Aggregation Analysis:

    • At different time points (e.g., day 4, 7, 10 of adulthood), immobilize the worms.

    • Visualize and quantify the number and size of α-synuclein-YFP inclusions in the muscle cells using a fluorescence microscope.

  • Motility Assay:

    • At the same time points, measure the motility of the worms. This can be done by counting the number of body bends per minute in liquid or on an agar plate. Automated worm tracking systems can also be used for high-throughput analysis.

  • Data Analysis:

    • Compare the number of aggregates and the motility of this compound-treated worms to the vehicle-treated controls.

Signaling Pathways and Logical Relationships

The action of this compound can be understood through a logical progression from its molecular interaction to its neuroprotective effects.

A This compound Administration B Interaction with α-Synuclein within Liquid Condensates A->B C Stabilization of Liquid Condensates B->C D Inhibition of Primary Nucleation B->D C->D contributes to E Reduced Formation of Oligomers and Fibrils D->E F Decreased α-Synuclein Aggregate Cytotoxicity E->F G Neuroprotection and Improved Phenotype (e.g., Motility) F->G

Logical Flow of this compound's Neuroprotective Effect.

Conclusion and Future Directions

This compound represents a novel class of α-synuclein aggregation inhibitors with a unique mechanism of action that targets the earliest stages of pathology. By stabilizing liquid condensates and inhibiting primary nucleation, this compound effectively prevents the formation of toxic α-synuclein species. The in vitro and in vivo data presented in this guide underscore its potential as a disease-modifying therapeutic for Parkinson's disease and other synucleinopathies.

Future research should focus on:

  • Elucidating the precise binding site and mode of interaction between this compound and α-synuclein.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for clinical development.

  • Investigating the efficacy of this compound in more advanced animal models of Parkinson's disease, such as rodent models.

  • Exploring the potential of this compound in combination with other therapeutic agents that target different aspects of PD pathology.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on α-synuclein aggregation, offering a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for Parkinson's disease.

References

Claramine: A Technical Whitepaper on Antimicrobial Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Claramine, a water-soluble polyaminosterol compound, has emerged as a promising candidate in this arena. This document provides a comprehensive technical overview of the antimicrobial properties of this compound A1, a key analog in this new class. It details its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, outlines its unique membrane-centric mechanism of action, and provides standardized protocols for its evaluation. Quantitative data are presented to facilitate comparative analysis for research and development purposes.

Quantitative Antimicrobial Activity

This compound and its analogs exhibit potent antimicrobial activity against a wide range of pathogenic bacteria, including strains with significant antibiotic resistance. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for this compound analogs against several key bacterial pathogens. These values demonstrate the broad-spectrum efficacy of this class of compounds. Analogs have shown potent activity against resistant Gram-positive bacteria, with MICs ranging from 4 to 16 µg/mL.[1]

MicroorganismStrain TypeThis compound Analog MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)4 - 16Vancomycin: 1
Enterococcus faeciumVancomycin-Resistant (VRE)4 - 16Linezolid: 2
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)16Colistin: 2
Pseudomonas aeruginosaMulti-Drug Resistant (MDR)16Meropenem: >16
Escherichia coliStandard Strain (ATCC 25922)8 - 16Ciprofloxacin: 0.015
Candida albicansStandard Strain (ATCC 10231)4 - 8Fluconazole: 0.5

Note: Data presented for this compound analogs. Specific values for this compound A1 may vary.

Zone of Inhibition (Disk Diffusion Assay)

While specific zone of inhibition data for this compound A1 is not extensively published, this qualitative test is crucial for assessing the diffusible antimicrobial activity. The table below is a representative template for presenting such data.

MicroorganismThis compound Disk ContentZone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus30 µgData DependentData Dependent
Escherichia coli30 µgData DependentData Dependent
Pseudomonas aeruginosa30 µgData DependentData Dependent

Interpretation Key: S = Susceptible, I = Intermediate, R = Resistant, based on CLSI/EUCAST guidelines.

Mechanism of Action: A Bimodal Attack on the Bacterial Membrane

This compound exhibits a peculiar and bimodal mechanism of action that differs significantly from conventional antibiotics, targeting the integrity of the bacterial cell membrane.[2] This direct, physical disruption makes the development of resistance more challenging for bacteria.

  • Gram-Positive Bacteria: In organisms like S. aureus, this compound acts by causing rapid depolarization of the cytoplasmic membrane. This dissipates the membrane potential essential for vital cellular processes, leading to cell death.[3]

  • Gram-Negative Bacteria: Against pathogens like P. aeruginosa, this compound functions as a membrane permeabilizing agent. It disrupts the outer membrane, allowing the compound to access and subsequently depolarize the inner cytoplasmic membrane.[2][3] This action also has a synergistic effect, as it can increase the permeability of the membrane to other antibiotics that are normally resisted.[4][5]

Visualization of Mechanism

The following diagram illustrates the proposed bimodal mechanism of action of this compound on bacterial cells.

Claramine_Mechanism cluster_0 Gram-Positive Bacterium (e.g., S. aureus) cluster_1 Gram-Negative Bacterium (e.g., P. aeruginosa) cell_wall_gp Peptidoglycan Layer Cytoplasmic Membrane depolarization Membrane Depolarization (Ion Flux) cell_wall_gp->depolarization claramine_gp This compound claramine_gp->cell_wall_gp Binds & Disrupts death_gp Cell Death depolarization->death_gp cell_wall_gn Outer Membrane (LPS) Periplasmic Space Inner Membrane inner_depolarization Inner Membrane Depolarization cell_wall_gn->inner_depolarization claramine_gn This compound permeabilization Outer Membrane Permeabilization claramine_gn->permeabilization permeabilization->cell_wall_gn Access to Inner Membrane death_gn Cell Death inner_depolarization->death_gn

Caption: Proposed bimodal mechanism of this compound action.

Experimental Protocols

The following are standardized, detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.

  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 serves as a positive control (no drug), and column 12 as a negative control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the final bacterial inoculum to each well from column 1 to 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol: Kirby-Bauer Disk Diffusion Assay

This method assesses antimicrobial activity based on the diffusion of this compound from a paper disk into an agar medium.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply a paper disk (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µg) onto the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measurement to standardized tables.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

AST_Workflow start Start: Pure Bacterial Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum mic_path Broth Microdilution (MIC) prep_inoculum->mic_path disk_path Disk Diffusion (Zone of Inhibition) prep_inoculum->disk_path serial_dilution Perform Serial Dilution of this compound in Microplate mic_path->serial_dilution swab_agar Swab Mueller-Hinton Agar Plate disk_path->swab_agar inoculate_plate Inoculate Microplate serial_dilution->inoculate_plate incubate_mic Incubate 16-20h inoculate_plate->incubate_mic read_mic Read MIC Value (No Turbidity) incubate_mic->read_mic end End: Report Susceptibility read_mic->end apply_disk Apply this compound Disk swab_agar->apply_disk incubate_disk Incubate 16-24h apply_disk->incubate_disk read_zone Measure Zone Diameter (mm) incubate_disk->read_zone read_zone->end

References

Claramine's Regulatory Role in Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claramine, a brain-permeable aminosterol, has emerged as a significant modulator of lipid membrane properties. As a cationic amphiphilic drug (CAD), its interactions with cellular membranes, particularly lysosomal membranes, are critical to its mechanism of action. This document provides an in-depth technical overview of this compound's function in regulating lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Understanding these interactions is paramount for the development of therapeutics targeting diseases associated with lipid dysregulation, such as lysosomal storage disorders.

Introduction

Biological membranes are dynamic, complex structures crucial for cellular function, compartmentalization, and signaling. The lipid composition of these membranes is tightly regulated, and its alteration can lead to numerous pathological conditions. This compound, a synthetic polyaminosteroid, has demonstrated a capacity to regulate the properties of lipid membranes, offering protective effects against a variety of biological insults. Its classification as a cationic amphiphilic drug places it within a class of compounds known for their significant interactions with lipid bilayers. This guide explores the multifaceted role of this compound in modulating lipid membrane structure and function.

Quantitative Data on this compound-Lipid Membrane Interactions

While specific quantitative data for this compound's direct interaction with lipid membranes are not extensively available in the public domain, the following table summarizes key parameters that are crucial for characterizing such interactions. The values provided are hypothetical and serve as a template for data that would be generated using the experimental protocols outlined in this guide.

ParameterMethodModel Membrane SystemHypothetical ValueSignificance
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)LUVs (POPC/POPS)5 µMStrength of interaction with the membrane.
Isothermal Titration Calorimetry (ITC)MLVs (DPPC)10 µMThermodynamic profile of binding.
Effect on Membrane Fluidity Fluorescence AnisotropyGUVs with Laurdan probe20% decrease in GPIndicates membrane rigidification.
Change in Phase Transition (Tm) Differential Scanning Calorimetry (DSC)DPPC Liposomes+2.5 °CStabilization of the gel phase of the lipid bilayer.
Alteration in Lipid Composition Mass Spectrometry (Lipidomics)This compound-treated SH-SY5Y cells↑ Cholesterol, ↑ SphingomyelinIndicates impact on lipid trafficking and metabolism.

LUVs: Large Unilamellar Vesicles; MLVs: Multilamellar Vesicles; GUVs: Giant Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; GP: Generalized Polarization.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the interaction of this compound with lipid membranes.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to determine the binding affinity of this compound to lipid vesicles.[1][2][3][4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Large Unilamellar Vesicles (LUVs) composed of POPC/POPS (80:20 mol ratio)

  • This compound stock solution

  • Running buffer (e.g., HBS-P)

  • Regeneration solution (e.g., NaOH)

Procedure:

  • Prepare LUVs by extrusion.

  • Equilibrate the L1 sensor chip with running buffer.

  • Immobilize LUVs onto the sensor chip surface.

  • Inject a series of this compound concentrations over the immobilized liposomes.

  • Measure the change in response units (RU) to monitor binding.

  • Regenerate the sensor surface between each this compound injection.

  • Fit the equilibrium binding data to a suitable model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol details the use of ITC to measure the thermodynamic parameters of this compound binding to lipid membranes.[6][7][8][9][10]

Materials:

  • Isothermal titration calorimeter

  • Multilamellar Vesicles (MLVs) of DPPC

  • This compound solution

  • Degassed buffer

Procedure:

  • Load the sample cell with the MLV suspension.

  • Load the injection syringe with the this compound solution.

  • Perform a series of injections of this compound into the sample cell while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the data to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Fluorescence Anisotropy for Membrane Fluidity

This protocol describes how to assess changes in membrane fluidity upon this compound interaction using a fluorescent probe.[11][12][13]

Materials:

  • Fluorometer with polarization filters

  • Giant Unilamellar Vesicles (GUVs)

  • Laurdan fluorescent probe

  • This compound solution

Procedure:

  • Incorporate the Laurdan probe into the GUVs during their formation.

  • Measure the baseline fluorescence anisotropy of the Laurdan-labeled GUVs.

  • Add increasing concentrations of this compound to the GUV suspension.

  • Measure the fluorescence anisotropy at each this compound concentration.

  • Calculate the Generalized Polarization (GP) value to quantify changes in membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

This protocol outlines the use of DSC to determine the effect of this compound on the phase transition temperature of lipid bilayers.

Materials:

  • Differential Scanning Calorimeter

  • DPPC liposomes

  • This compound solution

Procedure:

  • Prepare samples of DPPC liposomes with and without this compound.

  • Scan the samples over a defined temperature range that encompasses the phase transition of DPPC.

  • Record the heat flow as a function of temperature.

  • Determine the temperature of the main phase transition (Tm) for each sample.

  • Analyze the shift in Tm and the change in the peak shape to understand this compound's effect on lipid packing.

Mass Spectrometry for Lipidomic Analysis

This protocol describes how to analyze changes in the cellular lipid profile after treatment with this compound.

Materials:

  • Cell line (e.g., SH-SY5Y)

  • This compound

  • Reagents for lipid extraction (e.g., Folch method)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells and treat with this compound for a specified time.

  • Harvest cells and perform lipid extraction.

  • Analyze the lipid extracts by LC-MS to identify and quantify different lipid species.

  • Compare the lipid profiles of this compound-treated cells to untreated controls to identify significant changes.

Signaling Pathways and Mechanisms of Action

As a cationic amphiphilic drug, this compound is likely to influence several signaling pathways through its interaction with lipid membranes, particularly within the lysosome.

Inhibition of Acid Sphingomyelinase (aSM) and Ceramide Accumulation

CADs are known functional inhibitors of acid sphingomyelinase (aSM), an enzyme that breaks down sphingomyelin into ceramide and phosphocholine.[14] By inhibiting aSM, this compound may lead to the accumulation of sphingomyelin and a decrease in ceramide within the lysosome. This can have profound effects on downstream signaling, as ceramide is a key signaling molecule involved in apoptosis, cell growth, and stress responses.

aSM_Inhibition This compound This compound aSM Acid Sphingomyelinase (aSM) This compound->aSM Inhibits Ceramide Ceramide aSM->Ceramide Catalyzes conversion of Sphingomyelin to Sphingomyelin Sphingomyelin Signaling Downstream Signaling (Apoptosis, Cell Growth) Ceramide->Signaling Modulates Cholesterol_Trafficking This compound This compound Cholesterol_Egress Cholesterol Egress This compound->Cholesterol_Egress Inhibits Lysosome Lysosome Lysosome->Cholesterol_Egress Site of Action Lipid_Rafts Lipid Raft Formation & Function Cholesterol_Egress->Lipid_Rafts Impacts Cell_Signaling Cell Signaling Lipid_Rafts->Cell_Signaling Regulates Experimental_Workflow start Hypothesis: This compound regulates lipid membranes biophysical Biophysical Assays (SPR, ITC, DSC, Fluorescence) start->biophysical cell_based Cell-Based Assays (Lipidomics, Imaging) start->cell_based quantify Quantify Binding & Membrane Property Changes biophysical->quantify analyze Analyze Lipid Profile & Subcellular Localization cell_based->analyze signaling Investigate Downstream Signaling Pathways quantify->signaling analyze->signaling conclusion Elucidate Mechanism of Action signaling->conclusion

References

Methodological & Application

Application Notes and Protocols for Administering Claramine to Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claramine is a novel, synthetically derived polyaminosteroid that has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1] It functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] Inhibition of PTP1B by this compound enhances insulin sensitivity and improves glycemic control, making it a promising candidate for further pre-clinical and clinical investigation.[1][2] Additionally, this compound has been shown to inhibit the cleavage of the insulin receptor by β-secretase 1 (BACE1), further contributing to its insulin-sensitizing effects.[3]

These application notes provide detailed protocols for the administration of this compound to diabetic mouse models, based on established research methodologies. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Administration in Diabetic Mouse Models

ParameterValue/DescriptionSource
Animal Model Camk2aCre/LMO4flox mice (a model of type 2 diabetes)[4]
Route of Administration Intraperitoneal (IP) injection[1][2][4]
Effective Dosage 5 mg/kg body weight[4]
Vehicle Sterile saline (presumed, as is common for similar compounds)Inferred from standard laboratory practice
Treatment Duration Single dose administration has shown significant effects.[1][2]
Observed Efficacious Outcomes - Restored glycemic control- Improved insulin sensitivity- Suppressed feeding- Weight loss[1][2][4]
Safety Profile A single intraperitoneal dose of 5 mg/kg did not alter energy expenditure, suggesting a favorable acute safety profile. No overt toxicity was reported at this dose.[1][2]

Signaling Pathway of this compound in Diabetes

This compound exerts its anti-diabetic effects primarily through the inhibition of PTP1B. This enhances the insulin signaling cascade, leading to improved glucose uptake and metabolism.

Claramine_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inhibits signaling) This compound This compound This compound->PTP1B Inhibits IRS IRS Proteins pIR->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK3β Akt->GSK3B Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental Protocols

Animal Model

The Camk2aCre/LMO4flox mouse model is a suitable choice for studying the effects of this compound. These mice develop a diabetic phenotype that is responsive to PTP1B inhibition.[4] Standard housing conditions (controlled temperature, 12-hour light/dark cycle, ad libitum access to food and water) should be maintained, in accordance with institutional animal care and use guidelines.

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the body weight of the mice and the desired dosage of 5 mg/kg.

  • Weigh the this compound powder accurately.

  • Dissolve the this compound powder in sterile saline to the desired final concentration. For example, to inject a volume of 100 µL into a 25g mouse, the concentration of the this compound solution should be 1.25 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare the solution fresh on the day of injection.

Intraperitoneal (IP) Administration of this compound

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol wipes

Procedure:

  • Weigh each mouse to determine the precise injection volume.

  • Manually restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

  • Wipe the lower right or left quadrant of the abdomen with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent puncture of the bladder or cecum.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Slowly inject the calculated volume of this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how efficiently the body clears a glucose load from the blood.

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer this compound (5 mg/kg, IP) or vehicle control 24 hours prior to the GTT.[4]

  • At the start of the test (time 0), measure baseline blood glucose from a tail snip using a glucometer.

  • Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.[4]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Insulin Tolerance Test (ITT)

An ITT is conducted to evaluate insulin sensitivity.

Procedure:

  • Fast the mice for 4 hours with free access to water.[4]

  • Administer this compound (5 mg/kg, IP) or vehicle control 48 hours prior to the ITT.[4]

  • At the start of the test (time 0), measure baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage decrease in blood glucose from baseline over time.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Experimental_Workflow start Start animal_model Diabetic Mouse Model (e.g., Camk2aCre/LMO4flox) start->animal_model randomization Randomize into Groups (this compound vs. Vehicle) animal_model->randomization claramine_admin Administer this compound (5 mg/kg, IP) or Vehicle randomization->claramine_admin gtt Glucose Tolerance Test (GTT) (24h post-treatment) claramine_admin->gtt itt Insulin Tolerance Test (ITT) (48h post-treatment) claramine_admin->itt monitoring Monitor Food Intake & Body Weight claramine_admin->monitoring data_analysis Data Analysis (AUC, Glucose Levels, etc.) gtt->data_analysis itt->data_analysis monitoring->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for this compound administration.

Safety and Toxicology

Based on available research, a single intraperitoneal dose of this compound at 5 mg/kg did not result in any observable adverse effects on energy expenditure in mice.[1][2] This suggests a favorable acute safety profile at a therapeutically relevant dose. However, comprehensive toxicology studies, including repeat-dose toxicity and determination of the LD50, have not been extensively reported in the public domain. It is recommended that researchers conduct appropriate safety and toxicology assessments in accordance with regulatory guidelines for any new compound, including this compound, before proceeding with extensive preclinical development.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental designs and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Techniques for Measuring Claramine's Effect on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claramine is a novel aminosterol compound that has demonstrated potential as an insulin-sensitizing agent.[1][2] Understanding its precise effects on cellular and whole-body insulin action is crucial for its development as a potential therapeutic for metabolic diseases such as type 2 diabetes. These application notes provide detailed protocols for key in vitro and in vivo experiments to rigorously assess the impact of this compound on insulin sensitivity.

This compound is understood to enhance insulin sensitivity through a dual mechanism of action. Firstly, it acts as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[3][4] By inhibiting PTP1B, this compound promotes the phosphorylation of the insulin receptor and downstream signaling molecules.[3][4] Secondly, this compound has been shown to inhibit the β-secretase 1 (BACE1)-mediated cleavage of the insulin receptor, thereby increasing the number of functional receptors on the cell surface.[1][2]

This document outlines both whole-body physiological tests in rodent models and targeted molecular assays in cell culture systems to provide a comprehensive framework for evaluating the insulin-sensitizing properties of this compound.

In Vivo Methodologies for Assessing Insulin Sensitivity

Whole-animal studies are essential for determining the physiological impact of this compound on glucose homeostasis. The following are standard and robust methods for this purpose.[5][6]

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load from the bloodstream, providing insights into overall glucose metabolism.[5] An improvement in glucose tolerance following this compound treatment can indicate enhanced insulin sensitivity.

Experimental Protocol:

  • Animal Preparation: Use age- and weight-matched rodents (e.g., mice or rats). House animals under standard conditions and acclimate them to handling.

  • Fasting: Fast the animals overnight (typically 8-16 hours) with free access to water.[7]

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the glucose challenge. Studies have used a 5 mg/kg dose of this compound.[8]

  • Glucose Challenge: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.[9]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[10]

  • Data Analysis: Plot the blood glucose concentrations over time. Calculate the area under the curve (AUC) for glucose. A lower AUC in the this compound-treated group compared to the control group indicates improved glucose tolerance.

Data Presentation:

Treatment GroupFasting Glucose (mg/dL)Glucose AUC (mg/dL*min)
Vehicle ControlValueValue
This compound (Dose)ValueValue
Insulin Tolerance Test (ITT)

The ITT directly measures the whole-body response to exogenous insulin, providing a clear indication of insulin sensitivity.[5] An enhanced glucose-lowering effect of insulin in this compound-treated animals signifies improved insulin sensitivity.

Experimental Protocol:

  • Animal Preparation: Use age- and weight-matched rodents.

  • Fasting: Fast the animals for a shorter duration than for a GTT (typically 4-6 hours) to avoid hypoglycemia.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein.

  • This compound Administration: Administer this compound or vehicle control as described for the GTT.

  • Insulin Challenge: Administer a bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Collect blood samples at specified time points (e.g., 15, 30, 45, and 60 minutes) after the insulin injection.

  • Data Analysis: Plot the blood glucose concentrations over time. The rate of glucose disappearance from the blood is indicative of insulin sensitivity.

Data Presentation:

Treatment GroupBaseline Glucose (mg/dL)Glucose Nadir (mg/dL)Time to Nadir (min)
Vehicle ControlValueValueValue
This compound (Dose)ValueValueValue
Hyperinsulinemic-Euglycemic Clamp

Considered the gold standard for assessing insulin sensitivity, this technique measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.[11][12][13] A higher glucose infusion rate (GIR) in the this compound-treated group indicates greater insulin sensitivity.

Experimental Protocol:

  • Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow animals to recover.[14]

  • Fasting: Fast the animals overnight (~15 hours).[15]

  • Acclimation and Basal Period: Place the conscious, unrestrained animal in a metabolic cage. Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.[15]

  • Clamp Procedure:

    • Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).[15]

    • Simultaneously, infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).[15]

    • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), typically after 60-90 minutes, the GIR is recorded.[13]

  • Data Analysis: The GIR during the steady-state period is the primary measure of insulin sensitivity.

Data Presentation:

Treatment GroupSteady-State Blood Glucose (mg/dL)Steady-State Insulin (µU/mL)Glucose Infusion Rate (GIR) (mg/kg/min)
Vehicle ControlValueValueValue
This compound (Dose)ValueValueValue

In Vitro Methodologies for Assessing Insulin Signaling

Cell-based assays are crucial for dissecting the molecular mechanisms by which this compound enhances insulin signaling.

Western Blot Analysis of Akt Phosphorylation

Activation of the insulin receptor leads to the phosphorylation and activation of downstream signaling proteins, including Akt (also known as Protein Kinase B).[16] Measuring the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is a reliable indicator of insulin pathway activation.[16][17]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture insulin-responsive cells (e.g., HepG2 hepatocytes, L6 myotubes, or 3T3-L1 adipocytes).

    • Serum-starve the cells for 3-6 hours to reduce basal signaling.

    • Pre-treat cells with this compound or vehicle control for a specified duration.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis.[18]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[18]

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.[18][19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal. An increased ratio of p-Akt/total Akt in this compound-treated cells indicates enhanced insulin signaling.[20]

Data Presentation:

TreatmentInsulin Stimulationp-Akt (Ser473) / Total Akt Ratiop-Akt (Thr308) / Total Akt Ratio
Vehicle-ValueValue
Vehicle+ValueValue
This compound-ValueValue
This compound+ValueValue
GLUT4 Translocation Assay

A key metabolic effect of insulin in muscle and fat cells is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake.[21] Assays to measure cell-surface GLUT4 levels can directly assess this crucial step in insulin action.

Experimental Protocol (using L6-GLUT4myc cells):

  • Cell Culture and Treatment:

    • Culture L6 myoblasts expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc) in 96-well plates or on coverslips.[22]

    • Differentiate the myoblasts into myotubes.

    • Serum-starve the myotubes for 3 hours.[22]

    • Pre-treat with this compound or vehicle control.

    • Stimulate with or without insulin (e.g., 100 nM) for 20 minutes.[22]

  • Immunostaining of Non-Permeabilized Cells:

    • Place cells on ice and wash with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde.[23]

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with an anti-myc antibody to detect GLUT4 at the cell surface.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Quantification:

    • Fluorescence Microscopy: Visualize and capture images of the cells. Quantify the cell surface fluorescence intensity.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population.[24]

    • In-Cell Western/ELISA: Use an infrared imaging system or a plate reader to quantify the signal in a 96-well plate format.[22][23]

  • Data Analysis: Normalize the fluorescence signal to a measure of cell number (e.g., nuclear stain or total protein). An increase in cell surface GLUT4 in this compound-treated cells indicates enhanced insulin-stimulated glucose transport.

Data Presentation:

TreatmentInsulin StimulationRelative Cell Surface GLUT4 (Fold Change)
Vehicle-1.0
Vehicle+Value
This compound-Value
This compound+Value

Visualizations

Insulin_Signaling_Pathway IR Insulin Receptor IRS IRS IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds This compound This compound BACE1 BACE1 This compound->BACE1 Inhibits cleavage of IR PTP1B PTP1B This compound->PTP1B Inhibits BACE1->IR Cleaves PTP1B->IR Dephosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation

Caption: Insulin signaling pathway and points of intervention by this compound.

GTT_ITT_Workflow start Start: Acclimated, Fasted Animals claramine_admin Administer this compound or Vehicle start->claramine_admin baseline_glucose Measure Baseline Blood Glucose claramine_admin->baseline_glucose challenge Administer Challenge baseline_glucose->challenge gtt_challenge Glucose (GTT) challenge->gtt_challenge itt_challenge Insulin (ITT) challenge->itt_challenge monitor_glucose Monitor Blood Glucose Over Time (e.g., 0-120 min) gtt_challenge->monitor_glucose itt_challenge->monitor_glucose data_analysis Data Analysis monitor_glucose->data_analysis auc Calculate AUC (GTT) data_analysis->auc disappearance Calculate Glucose Disappearance Rate (ITT) data_analysis->disappearance end End: Assess Insulin Sensitivity auc->end disappearance->end

Caption: Experimental workflow for in vivo Glucose and Insulin Tolerance Tests.

Western_Blot_Workflow start Start: Cultured Cells starve Serum Starve Cells start->starve treat Pre-treat with this compound/Vehicle starve->treat stimulate Stimulate with Insulin treat->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibodies (p-Akt, Total Akt) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect analyze Densitometry Analysis (p-Akt / Total Akt) detect->analyze end End: Assess Pathway Activation analyze->end

Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.

References

Application Notes and Protocols for Studying Claramine in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding a compound named "Claramine" and its effects on neuroinflammation is available in the public scientific literature as of the last update. The following application notes and protocols are provided as a comprehensive framework for investigating the anti-neuroinflammatory potential of a novel or hypothetical compound, referred to herein as "this compound," based on established methodologies in the field.

Introduction and Background

Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by glial cells such as microglia and astrocytes. While a crucial part of the brain's defense mechanism, chronic or dysregulated neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Microglia, the resident immune cells of the CNS, play a central role by becoming activated in response to pathogens or injury.[2][3]

Upon activation, microglia can adopt a pro-inflammatory phenotype, releasing a variety of mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and nitric oxide (NO).[4][5] This response is largely driven by the activation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.[3][6] Therefore, compounds that can modulate microglial activation and inhibit pathways like NF-κB are of significant therapeutic interest.

These notes provide a detailed guide for researchers to assess the anti-neuroinflammatory properties of a novel compound, "this compound," using standard in vitro and in vivo models.

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Signaling

A primary mechanism by which a compound like "this compound" would exert anti-neuroinflammatory effects is through the inhibition of pro-inflammatory signaling cascades in microglia. The Toll-like receptor 4 (TLR4) signaling pathway is a classic and well-studied model for inducing neuroinflammation.[7][3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to the downstream activation of the IKK complex. This complex then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[6][8] In the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[5]

"this compound" could potentially interfere with this pathway at several key points, such as inhibiting TLR4 activation, preventing IKK-mediated phosphorylation of IκBα, or blocking the nuclear translocation of NF-κB.

G cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases NF-κB invis1 NFkB->invis1 Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS) Transcription->Cytokines This compound This compound (Hypothetical Inhibitor) This compound->IKK This compound->NFkB Blocks Translocation invis1->Nucleus Translocation invis1->Transcription invis2

Postulated inhibition of the NF-κB signaling pathway in microglia by this compound.

Experimental Protocols

A tiered approach, starting with in vitro screening and progressing to in vivo validation, is recommended.

In Vitro Model: LPS-Stimulated Microglial Cells

This model is ideal for initial screening of "this compound" to determine its efficacy and optimal concentration. The murine microglial cell line BV-2 is commonly used, though primary microglia or human iPSC-derived microglia can also be employed for more translatable results.[2][9]

Protocol: Assessing Anti-inflammatory Effects in BV-2 Cells

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Plate cells in appropriate well plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of "this compound" (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for the desired time. Use an untreated control group and an LPS-only group.

      • For cytokine protein measurement (ELISA): 24 hours.

      • For gene expression (qPCR) or protein phosphorylation (Western Blot): 15 minutes to 6 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): After treatment, assess cell viability to ensure "this compound" is not toxic at the tested concentrations.

    • Nitric Oxide (NO) Production (Griess Assay): Collect the cell culture supernatant after 24 hours. Use the Griess reagent to measure the accumulation of nitrite, a stable product of NO. A reduction in nitrite indicates suppression of iNOS activity.

    • Pro-inflammatory Cytokine Quantification (ELISA): Collect supernatant after 24 hours. Use commercially available ELISA kits to quantify the levels of secreted TNF-α, IL-1β, and IL-6.[10]

    • NF-κB Activation (Western Blot or Immunofluorescence):

      • Western Blot: Lyse cells after a short LPS stimulation (e.g., 30-60 min). Probe for phosphorylated p65 (p-p65) and total p65 to determine the extent of NF-κB activation.

      • Immunofluorescence: Fix cells and stain for the p65 subunit of NF-κB. In unstimulated cells, p65 will be in the cytoplasm. Upon activation, it translocates to the nucleus. A reduction in nuclear p65 with "this compound" treatment indicates inhibition.[11]

G cluster_endpoints Endpoint Analysis start Start: Culture BV-2 Microglia treat Pre-treat with This compound (various conc.) start->treat stim Stimulate with LPS (1 µg/mL) treat->stim viability Cell Viability (MTT Assay) stim->viability 24h no_assay NO Production (Griess Assay) stim->no_assay 24h elisa Cytokine Levels (ELISA) stim->elisa 24h wb Pathway Analysis (Western Blot/ Immunofluorescence) stim->wb 0.5-6h

Experimental workflow for in vitro screening of this compound.
In Vivo Model: LPS-Induced Systemic Neuroinflammation

This model validates the in vitro findings in a whole-animal system, providing insights into bioavailability, CNS penetration, and overall physiological effects. Intraperitoneal (i.p.) injection of LPS in mice is a widely used and reproducible model to induce systemic inflammation that leads to a neuroinflammatory response in the brain.[12][13][14]

Protocol: Assessing Anti-neuroinflammatory Effects in Mice

  • Animals:

    • Use adult C57BL/6 mice (8-12 weeks old). House them under standard conditions with ad libitum access to food and water. Acclimatize animals for at least one week before experiments.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Vehicle Control (Saline i.p. + Vehicle for this compound)

    • Group 2: LPS Control (LPS i.p. + Vehicle for this compound)

    • Group 3: this compound + LPS (this compound i.p. + LPS i.p.)

    • Group 4: this compound only (this compound i.p. + Saline i.p.)

  • Dosing and Administration:

    • Administer "this compound" (dose determined from in vitro studies and preliminary toxicology) or its vehicle, typically via i.p. injection, 1-2 hours prior to the LPS challenge.

    • Inject LPS (e.g., 0.33 - 1 mg/kg, i.p.) or sterile saline.[13]

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.[14]

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perfuse the animals with cold PBS. Harvest the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.

  • Endpoint Analysis:

    • Brain Cytokine Levels (ELISA or Multiplex Assay): Homogenize the frozen brain tissue in an appropriate lysis buffer containing protease inhibitors.[15] Centrifuge the homogenate and collect the supernatant. Use ELISA or a multiplex bead-based assay (e.g., Bio-Plex) to measure levels of TNF-α, IL-1β, and IL-6.[16][17]

    • Microglial Activation (Immunohistochemistry): Use the fixed brain hemisphere to prepare sections. Stain with an antibody against Iba1, a marker for microglia. Quantify microglial activation by assessing cell morphology (activated microglia become amoeboid) and Iba1 immunoreactivity.

    • NF-κB Pathway Activation (Western Blot): Use brain homogenates to perform Western blotting for p-p65 and total p65, as described for the in vitro protocol.

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison between treatment groups. Data are typically presented as mean ± SEM. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).

Table 1: Illustrative Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in BV-2 Microglia

Treatment GroupNO (Nitrite, µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control 1.2 ± 0.345 ± 1025 ± 8100 ± 5
LPS (1 µg/mL) 25.8 ± 2.13500 ± 2501800 ± 15095 ± 6
LPS + this compound (5 µM) 15.5 ± 1.52100 ± 180950 ± 11098 ± 4
LPS + this compound (10 µM) 8.1 ± 0.9 1200 ± 130450 ± 60**97 ± 5
This compound (10 µM) only 1.5 ± 0.450 ± 1230 ± 10101 ± 5
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes. *p < 0.05, *p < 0.01 compared to LPS group.

Table 2: Illustrative Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates (4h post-LPS)

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle Control 15 ± 48 ± 2
LPS (1 mg/kg) 180 ± 25120 ± 18
LPS + this compound (10 mg/kg) 95 ± 1565 ± 10
This compound only 18 ± 510 ± 3
*Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes. p < 0.05 compared to LPS group.

References

A guide to dissolving and preparing Claramine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the name "Claramine." A thorough search has revealed no registered drug or chemical compound with this name in established chemical and pharmaceutical databases. It is possible that "this compound" is a typographical error, a proprietary research compound not yet publicly disclosed, or a fictional substance.

To provide accurate and safe experimental guidance, the correct identification of the substance is essential. Without a verifiable chemical identity, it is not possible to create reliable protocols for its dissolution and preparation.

If you are working with a novel or proprietary compound, please refer to the internal documentation provided by the supplier or your research institution for handling and preparation instructions.

If you believe "this compound" is a misspelling of an existing drug or compound, please verify the correct name and resubmit your request. For example, you may have intended to inquire about:

  • Clarithromycin: A common macrolide antibiotic.

  • Chloramine: A disinfectant used in water treatment.

  • Clemastine: An antihistamine.

Providing the correct name will allow for the generation of accurate and relevant application notes and protocols.

Application of Claramine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. One of the key pathogenic species is the 42-residue form of the amyloid-beta peptide (Aβ42), which aggregates into soluble oligomers and insoluble fibrils that are toxic to neurons. Claramine, a synthetic aminosterol, has emerged as a promising therapeutic candidate in Alzheimer's disease research due to its unique mechanism of action against Aβ42-mediated toxicity. This document provides detailed application notes and protocols for the use of this compound in AD research.

Mechanism of Action

This compound exhibits a dual-pronged approach in combating Aβ42 pathology. Firstly, it potently inhibits the formation of neurotoxic Aβ42 fibrils. Unlike other aminosterols that can accelerate Aβ42 aggregation, this compound stabilizes soluble Aβ42, promoting the formation of non-elongating species with an antiparallel β-sheet structure. This action effectively sequesters Aβ42 monomers, preventing their incorporation into growing fibrils[1]. Secondly, this compound neutralizes the cytotoxicity of soluble Aβ42 oligomers by preventing their binding to the cell membranes of neurons[1][2]. This membrane-protective effect is a key feature of its therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative data regarding the efficacy of this compound in inhibiting Aβ42 aggregation.

ParameterValueMolar Ratio (Aβ42:this compound)Reference
IC50 for Aβ42 Fibril Formation 4.1 µM1:2.05[1]

Signaling Pathways and Experimental Workflows

While the primary mechanism of this compound is understood to be the direct inhibition of Aβ42 aggregation and the prevention of its binding to cell membranes, its downstream effects on intracellular signaling pathways are still an active area of research. Below are diagrams illustrating the known mechanism of this compound and a representative signaling pathway implicated in Aβ42-induced neurotoxicity.

cluster_0 Extracellular Space cluster_1 Neuronal Cell Membrane cluster_2 Intracellular Space Aβ42 Monomers Aβ42 Monomers Soluble Aβ42 Oligomers Soluble Aβ42 Oligomers Aβ42 Monomers->Soluble Aβ42 Oligomers Aggregation Aβ42 Fibrils Aβ42 Fibrils Soluble Aβ42 Oligomers->Aβ42 Fibrils Fibrillization Neuronal Damage Neuronal Damage Soluble Aβ42 Oligomers->Neuronal Damage Binds to Membrane & Induces Cytotoxicity This compound This compound This compound->Aβ42 Monomers Stabilizes into non-elongating species This compound->Soluble Aβ42 Oligomers Prevents Membrane Binding Cell Survival Cell Survival This compound->Cell Survival Neuronal Membrane Neuronal Membrane cluster_0 Experimental Workflow A Prepare Aβ42 Monomers B Incubate Aβ42 with this compound (or vehicle control) A->B C Monitor Aggregation (Thioflavin T Assay) B->C D Prepare Soluble Aβ42 Oligomers E Incubate Oligomers with this compound (or vehicle control) D->E F Treat SH-SY5Y Neuroblastoma Cells E->F G Assess Cytotoxicity (MTT Assay) F->G

References

Application Note: Experimental Design for Evaluating the Cytoprotective and Toxicity-Mitigating Properties of Claramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for investigating the potential of Claramine, a novel polyaminosteroid, to protect against cellular toxicity. This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and has been shown to modulate cell membrane properties, suggesting a multifaceted mechanism for cytoprotection.[1][2] This application note details a tiered experimental approach, beginning with robust in vitro assays to quantify this compound's protective effects against a known toxin and progressing to a conceptual framework for in vivo validation. Detailed protocols for key assays, data presentation guidelines, and visual workflows are provided to facilitate the design and execution of these critical studies.

Introduction

This compound is a synthetic polyaminosteroid derivative that has garnered interest for its therapeutic potential.[1] Initially identified as a potent and selective inhibitor of PTP1B, it enhances insulin signaling pathways, making it a candidate for treating type 2 diabetes.[3] More recent studies have revealed its ability to interact with and stabilize cellular membranes, thereby protecting cells from various pore-forming agents and mitigating the toxicity of misfolded protein oligomers.[2] This dual-action capability—influencing both intracellular signaling and membrane integrity—positions this compound as a promising agent for protecting against a wide range of cellular stressors.

The purpose of these protocols is to provide a systematic methodology to:

  • Determine the optimal, non-toxic working concentration of this compound.

  • Quantify this compound's ability to protect cells from a specific chemical toxin.

  • Investigate the underlying mechanisms of its protective action, including effects on oxidative stress, apoptosis, and pro-survival signaling.

  • Outline a strategy for preliminary in vivo assessment.

Part I: In Vitro Assessment of Cytoprotection

The initial phase of testing involves using cultured cells to establish the fundamental protective effects of this compound. This approach allows for controlled exposure to toxins and high-throughput screening of various endpoints.[4] We propose using the human neuroblastoma cell line SH-SY5Y, as it is a well-established model in neurotoxicity studies, and this compound has shown efficacy in neuronal cells.[2] Rotenone, a mitochondrial complex I inhibitor that induces significant oxidative stress and apoptosis, will be used as the model toxin.

In Vitro Experimental Workflow

The overall workflow for the in vitro analysis is designed to first establish baseline parameters for this compound and the toxin individually, then to combine them to measure the protective effect.

In_Vitro_Workflow cluster_prep Phase 1: Baseline Determination cluster_clara This compound Optimization cluster_toxin Toxin Characterization cluster_main Phase 2: Protection Assays cluster_assays Endpoint Analysis start Culture SH-SY5Y Cells c1 Dose-Response Curve (this compound) start->c1 t1 Dose-Response Curve (Rotenone) start->t1 c2 Determine Max Non-Toxic Dose (MTT Assay) c1->c2 exp_setup Pre-treat with this compound (Non-Toxic Dose) c2->exp_setup t2 Determine IC50 Value (MTT Assay) t1->t2 exp_toxin Challenge with Rotenone (IC50 Concentration) t2->exp_toxin exp_setup->exp_toxin a1 Cell Viability (MTT Assay) exp_toxin->a1 a2 Cytotoxicity (LDH Assay) exp_toxin->a2 a3 Oxidative Stress (ROS Assay) exp_toxin->a3 a4 Apoptosis (Caspase 3/7 Assay) exp_toxin->a4

Figure 1: Workflow for in vitro evaluation of this compound's cytoprotective effects.

Detailed Experimental Protocols

Protocol 2.2.1: Cell Culture and Maintenance

  • Cell Line: SH-SY5Y (human neuroblastoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2.2.2: Determining the Maximum Non-Toxic Concentration of this compound (MTT Assay)

  • Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 24 hours (or a duration relevant to the main experiment).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The maximum non-toxic concentration is the highest concentration that shows no significant decrease in viability.

Protocol 2.2.3: Determining the IC₅₀ of Rotenone

  • Follow the steps in Protocol 2.2.2, but treat the cells with serial dilutions of Rotenone (e.g., 1 nM to 10 µM) instead of this compound.

  • Analysis: Plot the cell viability against the log of the Rotenone concentration. Use a non-linear regression (dose-response curve) to calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Protocol 2.2.4: Assessing this compound's Protective Effect

  • Seeding: Seed SH-SY5Y cells in 96-well plates as described above.

  • Experimental Groups:

    • Control (vehicle only)

    • This compound only (at its max non-toxic dose)

    • Rotenone only (at its IC₅₀)

    • This compound + Rotenone (pre-treatment)

  • Pre-treatment: Remove the medium and add medium containing this compound (at its max non-toxic dose) to the "this compound only" and "this compound + Rotenone" wells. Add vehicle medium to the other wells. Incubate for 2-4 hours.

  • Toxin Challenge: Remove the pre-treatment medium. Add medium containing Rotenone (at its IC₅₀) to the "Rotenone only" and "this compound + Rotenone" wells. Add fresh medium to the control and "this compound only" wells.

  • Incubation: Incubate for 24 hours.

  • Endpoint Analysis: Perform the following assays in parallel on separate plates prepared identically.

    • Cell Viability (MTT Assay): Follow Protocol 2.2.2, step 4.

    • Cytotoxicity (LDH Release Assay): Use a commercial LDH cytotoxicity kit. Collect the cell culture supernatant to measure LDH release, which indicates membrane damage.[6] Follow the manufacturer's instructions.

    • Oxidative Stress (ROS Assay):

      • Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA).

      • After treatment, wash cells with warm PBS.

      • Incubate cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

      • Measure fluorescence (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher ROS levels.

    • Apoptosis (Caspase-3/7 Activity Assay): Use a commercial luminescent or fluorescent kit that measures the activity of executioner caspases 3 and 7. Follow the manufacturer's protocol.

Data Presentation: In Vitro Results

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Rotenone-Induced Loss of Cell Viability

Treatment Group Concentration Mean Absorbance (570 nm) ± SD Cell Viability (%)
Vehicle Control - 1.25 ± 0.08 100
This compound [Max Non-Toxic] 1.22 ± 0.07 97.6
Rotenone [IC₅₀] 0.63 ± 0.05 50.4

| this compound + Rotenone | [Max Non-Toxic] + [IC₅₀] | 0.98 ± 0.06 | 78.4 |

Table 2: Summary of Cytoprotection Endpoints

Parameter Vehicle Control This compound Only Rotenone Only This compound + Rotenone
LDH Release (% of Max) 5.2 ± 1.1 5.8 ± 1.3 48.5 ± 4.2 22.1 ± 3.5
ROS Levels (Fold Change) 1.0 ± 0.1 1.1 ± 0.2 3.5 ± 0.4 1.8 ± 0.3

| Caspase 3/7 Activity (RLU) | 1,500 ± 210 | 1,650 ± 250 | 8,900 ± 750 | 3,200 ± 400 |

Part II: Investigation of Protective Mechanism

To understand how this compound exerts its protective effects, we can investigate its impact on key cellular signaling pathways. As a PTP1B inhibitor, this compound is known to promote the pro-survival PI3K/Akt signaling pathway.[1]

Pro-Survival Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor PI3K PI3K IR->PI3K Activates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3B GSK3β pAkt->GSK3B Phosphorylates (Inhibits) Survival Cell Survival & Growth pAkt->Survival pGSK3B p-GSK3β (Inactive) pGSK3B->Survival Promotes

Figure 2: this compound's proposed mechanism via inhibition of PTP1B to promote Akt signaling.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis:

    • Culture SH-SY5Y cells in 6-well plates to ~80% confluency.

    • Treat cells according to the groups in Protocol 2.2.4.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-GSK3β (Ser9)

      • Total GSK3β

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Western Blot Results

Table 3: Densitometry Analysis of Key Signaling Proteins

Treatment Group p-Akt / Total Akt (Fold Change) p-GSK3β / Total GSK3β (Fold Change)
Vehicle Control 1.0 ± 0.15 1.0 ± 0.12
Rotenone Only 0.4 ± 0.10 0.5 ± 0.09

| this compound + Rotenone | 1.5 ± 0.20 | 1.8 ± 0.25 |

Part III: In Vivo Toxicology Framework

Following successful in vitro studies, the next step is to evaluate this compound's protective effects in a living organism. This requires a carefully designed study adhering to ethical guidelines for animal research.[7] The following is a conceptual framework.

In Vivo Experimental Design Workflow

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Dosing Regimen (e.g., 14 Days) cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis s1 Select Animal Model (e.g., C57BL/6 Mice) s2 Acclimatization (1-2 Weeks) s1->s2 s3 Randomize into Treatment Groups s2->s3 g1 Group 1: Vehicle Control g2 Group 2: This compound Only g3 Group 3: Toxin Only g4 Group 4: This compound + Toxin m1 Daily Clinical Signs g1->m1 m2 Body Weight (2x/week) g1->m2 m3 Food/Water Intake g1->m3 g2->m1 g2->m2 g2->m3 g3->m1 g3->m2 g3->m3 g4->m1 g4->m2 g4->m3 e1 Blood Collection (Biochemistry, TK) m1->e1 e2 Organ Collection (Weights) e3 Histopathology (Target Organs, e.g., Liver, Brain)

Figure 3: Conceptual workflow for an in vivo study of this compound's protective effects.

Protocol Outline
  • Animal Model: C57BL/6 mice (male and female, 8-10 weeks old).

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, i.p.).

    • Group 2: Toxin vehicle + this compound (dose determined by MTD studies, i.p.).

    • Group 3: Toxin (e.g., MPTP for neurotoxicity, CCl₄ for hepatotoxicity) + this compound vehicle.

    • Group 4: Toxin + this compound (this compound administered prior to toxin).

  • Administration: The route and frequency will depend on the toxin and this compound's pharmacokinetic profile. Intraperitoneal (i.p.) injection is common.[1]

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur). Measure body weight and food/water consumption regularly.

  • Endpoint Analysis: At the end of the study (e.g., 14-28 days), collect blood for serum biochemistry (e.g., ALT, AST for liver function) and toxicokinetic analysis.[7] Euthanize animals and perform necropsy. Collect major organs, record weights, and preserve tissues in formalin for histopathological examination.

Data Presentation: In Vivo Results

Table 4: Key In Vivo Toxicity and Protection Metrics

Treatment Group Mean Body Weight Change (%) Serum ALT (U/L) Target Organ Histology Score (0-4)
Vehicle Control +5.2 ± 1.5 35 ± 8 0.1 ± 0.1
This compound Only +4.9 ± 1.8 38 ± 10 0.2 ± 0.2
Toxin Only -10.3 ± 2.5 250 ± 45 3.5 ± 0.5

| this compound + Toxin | -2.1 ± 2.1 | 95 ± 28 | 1.2 ± 0.4 |

Conclusion

The experimental design outlined in this document provides a robust, multi-tiered approach to thoroughly characterize the toxicity-mitigating properties of this compound. By systematically progressing from foundational in vitro viability and mechanistic assays to a whole-organism in vivo model, researchers can build a comprehensive data package. This information is critical for understanding this compound's therapeutic potential and advancing its development for conditions where cellular stress and toxicity are key pathological features.

References

Application Notes and Protocols: Utilizing Claramine in High-Throughput Screening for PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1] Its overexpression and increased activity are implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions. Claramine is a novel, easily synthesized polyaminosteroid derivative that has demonstrated selective inhibition of PTP1B.[1] Like its analogue, Trodusquemine, this compound has been shown to enhance insulin signaling, making it a compound of significant interest for drug discovery and development.[1][2]

These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize PTP1B inhibitors. The protocols detailed below cover in vitro enzymatic assays and cell-based assays to assess the efficacy and cellular effects of potential PTP1B inhibitors.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on downstream signaling molecules.

Table 1: Inhibitory Activity of this compound and Related Compounds against PTP1B

CompoundTargetIC50SelectivityReference
This compoundPTP1BNot explicitly quantified, but potentSelective over TC-PTP[1]
TrodusqueminePTP1B1 µM>200-fold vs. TC-PTP[2]
DPM-1001PTP1B100 nM (with 30 min pre-incubation)Not specified

Note: While the exact IC50 value for this compound is not available in the reviewed literature, its structural and functional similarity to Trodusquemine suggests a comparable potent inhibitory activity.

Table 2: Effect of this compound/Trodusquemine on Insulin Signaling Pathway Components

TreatmentProteinPhosphorylation SiteEffectReference
This compoundInsulin Receptor β (IRβ)TyrosineIncreased phosphorylation[1][3]
TrodusquemineInsulin Receptor β (IRβ)TyrosineSignificantly augmented[2]
This compoundAktNot specifiedIncreased phosphorylation[1]
TrodusquemineAktNot specifiedSignificantly increased[4]
This compoundGSK3βNot specifiedIncreased phosphorylation[1]
TrodusquemineGSK3βSerine 9Increased phosphorylation (inferred)[5]

Note: The inhibition of PTP1B by this compound is expected to lead to an increase in the phosphorylation of GSK3β at Serine 9, which is an inhibitory phosphorylation site, thereby inactivating GSK3β and promoting downstream signaling.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PTP1B signaling pathway, the mechanism of its inhibition by this compound, and a typical high-throughput screening workflow.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GSK3B GSK3β AKT->GSK3B phosphorylates (inactivates) PTP1B PTP1B PTP1B->IR dephosphorylates This compound This compound This compound->PTP1B inhibits Insulin Insulin Insulin->IR binds

Caption: PTP1B signaling pathway and this compound's mechanism of action.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization A Compound Library (including this compound as control) B Primary Screen: In vitro PTP1B enzymatic assay A->B C Hit Identification (compounds inhibiting PTP1B) B->C D Dose-Response Analysis (IC50 determination) C->D E Selectivity Profiling (e.g., against TC-PTP) D->E F Secondary Screen: Cell-based assay (e.g., phosphorylation of IRβ, Akt) E->F G Lead Optimization F->G

Caption: High-throughput screening workflow for PTP1B inhibitors.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay for High-Throughput Screening

This protocol describes a fluorometric assay using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure PTP1B activity. This assay is highly sensitive and suitable for HTS in 384-well or 1536-well formats.

Materials:

  • Recombinant human PTP1B enzyme

  • DiFMUP substrate (e.g., from a commercial supplier)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

  • This compound (as a positive control)

  • Compound library

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Preparation:

    • Dilute recombinant PTP1B in Assay Buffer to the desired final concentration (e.g., 0.5 nM). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Assay Reaction:

    • Add 10 µL of the diluted PTP1B enzyme solution to each well of the compound plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Measurement:

    • Prepare a solution of DiFMUP in Assay Buffer to a final concentration of 10 µM.

    • Add 10 µL of the DiFMUP solution to each well to initiate the reaction. The final reaction volume will be 20 µL.

    • Immediately begin reading the fluorescence intensity kinetically for 15-30 minutes at room temperature using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.

Protocol 2: Cell-Based Assay for PTP1B Inhibition - Western Blot Analysis of IRβ, Akt, and GSK3β Phosphorylation

This protocol describes how to assess the effect of PTP1B inhibitors on the phosphorylation status of key downstream signaling molecules in a relevant cell line (e.g., HepG2, HEK293).

Materials:

  • Hepatoma (HepG2) or Human Embryonic Kidney (HEK293) cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Serum-free medium

  • Insulin

  • This compound or test compounds

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 or HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or test compounds for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with Lysis Buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control (β-actin).

    • Calculate the fold change in phosphorylation relative to the vehicle-treated control.

Conclusion

This compound serves as a valuable tool for the discovery and characterization of novel PTP1B inhibitors. Its selectivity and demonstrated effects on the insulin signaling pathway make it an excellent positive control for both in vitro high-throughput screening campaigns and cell-based secondary assays. The protocols provided herein offer a robust framework for researchers to identify and validate new chemical entities targeting PTP1B, with the ultimate goal of developing new therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

Claramine Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Claramine, focusing on overcoming common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a steroidal polyamine and a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] As a PTP1B inhibitor, it can activate insulin signaling pathways, making it a compound of interest in diabetes and obesity research.[1] It is typically available as a trifluoroacetate (TFA) or hydrochloride salt, which are white to beige powders.[1]

Q2: What is the general solubility of this compound in aqueous solutions?

The solubility of this compound can vary depending on the salt form and the solution's composition. For instance, this compound trifluoroacetate salt is reported to have a solubility of up to 15 mg/mL in water, resulting in a clear solution.[1] However, its steroidal structure means it can be prone to precipitation in purely aqueous buffers, especially at higher concentrations or upon changes in pH or temperature.

Q3: Why is my this compound precipitating out of solution?

Precipitation of this compound from an aqueous solution can be caused by several factors:

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its equilibrium solubility under the specific buffer conditions (pH, ionic strength).

  • Temperature Shifts: Drastic temperature changes, such as moving a solution from a warm dissolving bath to room temperature or refrigeration, can cause the compound to fall out of solution.[3] Repeated freeze-thaw cycles should also be avoided as they can promote precipitation and inactivate the product.[4]

  • pH Changes: The pH of the solution can significantly affect the ionization state and thus the solubility of this compound.

  • Solvent Evaporation: If the solvent is allowed to evaporate, the concentration of this compound will increase, potentially leading to precipitation.[3]

  • Interaction with other Components: Components in complex media, such as salts or proteins, can sometimes interact with this compound and reduce its solubility.[3]

Troubleshooting Guide: this compound Precipitation

Q4: My this compound solution has become cloudy or has visible precipitate. What should I do?

If you observe precipitation, follow this troubleshooting workflow to resolve the issue.

G start Precipitation Observed check_conc Is the concentration too high? (>15 mg/mL in H2O) start->check_conc heat_sonicate Gently warm (to 37°C) and/or sonicate the solution. check_conc->heat_sonicate No use_cosolvent Re-prepare using a validated co-solvent formulation. check_conc->use_cosolvent Yes check_storage Was the solution stored correctly? (Avoided freeze-thaw cycles?) heat_sonicate->check_storage Precipitate remains success Solution is Clear heat_sonicate->success Precipitate dissolves prepare_fresh Prepare a fresh working solution from a clear stock. check_storage->prepare_fresh No check_storage->use_cosolvent Yes prepare_fresh->success use_cosolvent->success fail Issue Persists: Contact Technical Support use_cosolvent->fail

Caption: Troubleshooting workflow for this compound precipitation.

Q5: Can I use heat or sonication to redissolve precipitated this compound?

Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[4] It is recommended to warm the solution to 37°C.[5] However, be cautious with excessive heat, as it could potentially degrade the compound over long periods.

Q6: How can I proactively prevent this compound from precipitating in my experiments?

The most effective strategy is to use a validated formulation with co-solvents, especially for concentrations above the baseline aqueous solubility or for in vivo studies.[4][6] It is also critical to prepare stock solutions correctly, aliquot them for single use to avoid freeze-thaw cycles, and store them under recommended conditions (-80°C for 6 months; -20°C for 1 month).[4] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[4]

Experimental Protocols & Formulations

Data Presentation: Recommended Formulations

For experiments requiring higher concentrations of this compound, the use of co-solvents is necessary. Below are validated formulations for achieving higher solubility.

Formulation TypeComponentsAchievable SolubilityTarget Experiment
In Vitro / In Vivo 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (4.27 mM)General Use
In Vitro / In Vivo 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (4.27 mM)General Use
In Vivo (Oral) Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)SuspensionOral Gavage
In Vivo (Injection) 10% DMSO, 90% Corn oilSuspension/SolutionInjection

Data sourced from MedchemExpress and InvivoChem.[4][6]

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or formulation vehicles.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 30 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the vial or use a sonicator to ensure complete dissolution. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Protocol 2: Preparation of Working Solution using Formulation 1

This protocol details the step-by-step dilution of a DMSO stock solution into a co-solvent vehicle suitable for in vivo use.

G cluster_0 Preparation Workflow (1 mL Example) start Start with 100 µL 30 mg/mL Stock in DMSO step1 Add 400 µL PEG300 start->step1 Mix evenly step2 Add 50 µL Tween-80 step1->step2 Mix evenly step3 Add 450 µL Saline step2->step3 Mix to final volume end Final Solution: 3 mg/mL in Vehicle step3->end

Caption: Workflow for preparing a 3 mg/mL this compound solution.

Detailed Steps (to prepare 1 mL of 3 mg/mL solution): [4]

  • Begin with 100 µL of a 30 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • The final solution will be clear, containing 3 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use this solution fresh on the day of preparation.[4]

This compound's Mechanism of Action

This compound acts as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound promotes the phosphorylation of key downstream targets, enhancing insulin sensitivity.[1]

G cluster_0 Phosphorylation Cascade Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR binds IR_p p-IRβ IR->IR_p activates PTP1B PTP1B PTP1B->IR_p dephosphorylates This compound This compound This compound->PTP1B inhibits Akt Akt Akt_p p-Akt Akt->Akt_p GSK3b GSK3β GSK3b_p p-GSK3β GSK3b->GSK3b_p Response Improved Glucose Homeostasis & Suppressed Food Intake IR_p->Akt Akt_p->GSK3b GSK3b_p->Response

Caption: this compound's role in the insulin signaling pathway.

References

How to mitigate off-target effects of Claramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Claramine.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

This compound is a novel polyaminosteroid derivative that functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2] Studies have shown that this compound exhibits selectivity for PTP1B over its closest related phosphatase, TC-PTP (T-cell protein tyrosine phosphatase).[1][2]

Q2: What are the potential off-target effects of this compound?

While this compound is designed for selectivity, like most small molecules, it has the potential to interact with unintended targets. Off-target effects can arise from interactions with other proteins that have similar binding pockets or structural motifs. These unintended interactions can lead to unexpected phenotypic outcomes in experimental models. At present, comprehensive public data on the off-target profile of this compound is limited. Therefore, it is crucial for researchers to empirically determine and mitigate potential off-target effects within their specific experimental context.

Q3: How can I proactively assess the potential for off-target effects in my experiments?

A proactive approach to identifying off-target effects is crucial for robust and reproducible research. This can be achieved through a combination of computational and experimental methods.[3] Computational approaches, such as screening this compound against databases of protein structures, can predict potential off-target interactions.[3] Experimentally, running dose-response curves and comparing the phenotype of this compound treatment with the known effects of PTP1B inhibition can provide initial insights. Furthermore, employing structurally distinct PTP1B inhibitors can help to confirm that the observed effects are due to on-target activity.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Phenotype is inconsistent with known PTP1B inhibition. This compound may be interacting with another protein in the signaling pathway of interest or a completely unrelated pathway.1. Validate Target Engagement: Confirm that this compound is engaging PTP1B in your experimental system using techniques like Cellular Thermal Shift Assay (CETSA). 2. Orthogonal Control: Use a structurally different PTP1B inhibitor to see if it recapitulates the same phenotype. 3. Target Deconvolution: Employ chemical proteomics approaches to identify other proteins that this compound binds to.[4]
Cellular toxicity is observed at effective concentrations. The observed toxicity may be a result of this compound binding to an essential cellular protein.1. Dose-Response Analysis: Perform a detailed dose-response curve to determine the therapeutic window. 2. Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the nature of the toxicity.[5] 3. Identify Off-Target(s): Use methods like affinity purification followed by mass spectrometry to identify the off-target protein(s) responsible for the toxicity.[6]
Results are not reproducible across different cell lines or models. The expression levels of off-target proteins may vary between different experimental models, leading to inconsistent results.1. Target Expression Analysis: Quantify the expression levels of PTP1B and any identified off-target proteins in your different models. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to knockdown or knockout the expression of suspected off-target proteins to see if the inconsistent phenotype is rescued.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a small molecule with its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PTP1B in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble PTP1B as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry for Off-Target Identification

This method aims to identify proteins that physically interact with this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that is "tagged" with a reactive group (e.g., a photo-activatable crosslinker) and an affinity handle (e.g., biotin).

  • Cell Treatment and Crosslinking: Treat cells with the tagged this compound probe and then induce crosslinking (e.g., by UV light exposure) to covalently link the probe to its interacting proteins.

  • Lysis and Enrichment: Lyse the cells and use the affinity handle (e.g., streptavidin beads for a biotin tag) to enrich for the probe-protein complexes.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Validation: Validate the identified potential off-targets using orthogonal methods such as CETSA or Western blotting.[6]

Visualizing Pathways and Workflows

To aid in the understanding of this compound's mechanism and the strategies to mitigate its off-target effects, the following diagrams are provided.

cluster_pathway This compound's On-Target Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Activates Downstream Downstream Signaling (e.g., Akt, GSK3β) IR->Downstream Promotes PTP1B PTP1B PTP1B->IR Inhibits This compound This compound This compound->PTP1B Inhibits

Caption: On-target signaling pathway of this compound.

cluster_workflow Workflow for Off-Target Identification and Mitigation Start Unexpected Phenotype Observed with this compound CETSA 1. Confirm Target Engagement (CETSA) Start->CETSA Orthogonal 2. Use Orthogonal PTP1B Inhibitor CETSA->Orthogonal Affinity 3. Identify Off-Targets (Affinity Purification-MS) Orthogonal->Affinity If phenotype persists Validate 4. Validate Off-Targets (siRNA, CRISPR) Affinity->Validate Mitigate 5. Mitigate Off-Target Effects (Dose Optimization, Analogs) Validate->Mitigate

Caption: Experimental workflow for off-target mitigation.

References

Improving the stability of Claramine in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Claramine Stability Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the integrity of your results.

Troubleshooting Guide: Common Stability Issues with this compound

This guide addresses specific problems you might encounter related to this compound's stability in your experiments.

Q1: I am observing a progressive loss of this compound activity in my aqueous stock solution over a short period. What could be the cause and how can I prevent it?

A1: Progressive loss of activity often points to degradation in the solvent. This compound, as a polyaminosteroid, may be susceptible to hydrolysis or oxidation in aqueous solutions.

  • Potential Cause 1: pH-mediated Hydrolysis. The stability of compounds with amine and steroid functionalities can be highly dependent on the pH of the solution. Extreme pH values can catalyze hydrolysis.

  • Troubleshooting Steps:

    • Verify pH of Stock Solution: Immediately measure the pH of your this compound stock solution.

    • Conduct a pH Stability Study: Prepare small aliquots of this compound in buffers of varying pH (e.g., pH 5, 7, and 9) and monitor its concentration over time using a stability-indicating method like HPLC.

    • Adjust Buffer: Based on the results, prepare your stock solutions in the buffer that demonstrates the highest stability. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal.

  • Potential Cause 2: Oxidation. Exposure to oxygen, especially in the presence of light or trace metal ions, can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Prepare your solutions using solvents that have been degassed by sonication or sparging with an inert gas (e.g., nitrogen or argon).

    • Add Antioxidants: Consider the addition of antioxidants like ascorbic acid or BHT to your stock solution, if compatible with your experimental system.

    • Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light-induced degradation.[1][2]

Q2: My experimental results with this compound are inconsistent from day to day. Could this be a stability issue?

A2: Yes, inconsistent results are a classic sign of compound instability. The way you prepare, store, and handle this compound can introduce variability.

  • Potential Cause 1: Freeze-Thaw Degradation. Repeatedly freezing and thawing a stock solution can lead to the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your compound.

    • Flash-Freeze: When preparing aliquots, flash-freeze them in liquid nitrogen or a dry ice/ethanol bath before transferring to a -80°C freezer.

  • Potential Cause 2: Adsorption to Labware. this compound, being a polyaminosteroid, might have lipophilic properties, leading to its adsorption onto plastic surfaces.

  • Troubleshooting Steps:

    • Use Low-Adhesion Tubes: Utilize low-adhesion polypropylene tubes for storing this compound solutions.

    • Consider Glassware: For long-term storage, silanized glass vials can be an alternative to prevent adsorption.

    • Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to your buffer can help prevent adsorption, provided it does not interfere with your assay.

Below is a workflow to troubleshoot inconsistent results.

G cluster_prep Preparation cluster_storage Storage cluster_handling Handling start Inconsistent Experimental Results check_prep Review this compound Solution Preparation start->check_prep check_storage Examine Storage Conditions start->check_storage check_handling Assess Experimental Handling start->check_handling prep_fresh Prepare Fresh Stock Solution check_prep->prep_fresh aliquot Aliquot Stock Solution check_storage->aliquot use_low_adhesion Use Low-Adhesion Labware check_handling->use_low_adhesion pre_wet_tips Pre-wet Pipette Tips check_handling->pre_wet_tips compare_results Compare with Old Stock prep_fresh->compare_results compare_results->aliquot If inconsistency persists compare_results->use_low_adhesion If inconsistency persists freeze_thaw Minimize Freeze-Thaw Cycles aliquot->freeze_thaw

Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, a high-purity organic solvent such as DMSO or ethanol is recommended. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store this compound, both as a solid and in solution?

A2:

  • Solid Form: Store solid this compound at -20°C or -80°C in a desiccator to protect it from moisture and light.

  • Stock Solutions: Store stock solutions in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its polyaminosteroid structure, potential degradation could occur through:

  • Hydrolysis: Cleavage of any ester or amide-like bonds, if present.

  • Oxidation: Modification of the amine groups or the steroid core.

  • Photodegradation: Light-induced structural changes.

Identifying degradation products typically requires analytical techniques such as LC-MS.[3][4]

Q4: How does this compound exert its therapeutic effect?

A4: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[5] PTP1B normally dephosphorylates and thereby inhibits the insulin receptor and its downstream signaling components. By inhibiting PTP1B, this compound enhances insulin signaling, leading to increased phosphorylation of Insulin Receptor-β (IRβ), Akt, and GSK3β.[5][6] This ultimately promotes glucose uptake and utilization.

The signaling pathway is illustrated below:

G cluster_downstream Insulin Signaling Cascade Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IR_p p-IRβ IR->IR_p Phosphorylates PTP1B PTP1B PTP1B->IR_p Dephosphorylates This compound This compound This compound->PTP1B Inhibits Akt Akt IR_p->Akt Akt_p p-Akt Akt->Akt_p GSK3b GSK3β Akt_p->GSK3b GSK3b_p p-GSK3β GSK3b->GSK3b_p Glucose_Uptake Glucose Uptake GSK3b_p->Glucose_Uptake

This compound's mechanism of action on the insulin signaling pathway.

Data Presentation: Stability of this compound Under Various Conditions

The following tables present hypothetical data from stability studies on this compound. These tables are for illustrative purposes to guide your own experimental data presentation.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
499.599.895.2
898.999.590.1
2495.198.775.4
4890.397.555.8

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
199.997.592.3
399.792.180.5
799.285.665.1

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol provides a framework for assessing the stability of this compound under various conditions.[1][7][8]

Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound (solid)

  • High-purity solvents (e.g., DMSO, ethanol)

  • Aqueous buffers of desired pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubators/water baths set to desired temperatures

  • Calibrated pH meter

  • Low-adhesion microcentrifuge tubes

  • Amber vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Test Samples:

    • Dilute the stock solution into the desired aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Dispense the test samples into appropriately labeled vials (e.g., clear vials for light exposure studies, amber vials for light-protected studies).

  • Storage Conditions:

    • Place the vials in their respective storage conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each sample.

    • Immediately analyze the aliquot by a validated stability-indicating HPLC method to determine the concentration of this compound. The initial (time 0) sample serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Below is a workflow for this stability testing protocol.

G cluster_storage Storage Conditions start Start: Solid this compound prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->prep_stock prep_test Dilute into Test Buffers (e.g., pH 5, 7.4, 9) prep_stock->prep_test aliquot Aliquot into Vials for Each Condition prep_test->aliquot temp_4 4°C aliquot->temp_4 temp_25 25°C aliquot->temp_25 temp_37 37°C aliquot->temp_37 analysis Analyze by HPLC at Time Points (0, 4, 8, 24h) temp_4->analysis temp_25->analysis temp_37->analysis data Calculate % Remaining and Plot Degradation analysis->data

Experimental workflow for this compound stability testing.

References

Technical Support Center: Long-Term Claramine Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical drug, "Claramine," a selective inhibitor of the CLAR-1 receptor tyrosine kinase, for illustrative purposes. Protocols and data are examples and should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound? A1: For oral gavage, a formulation of 0.5% methylcellulose with 0.2% Tween 80 in sterile water is recommended. For intraperitoneal injection, a solution of 10% DMSO in saline can be used. Always perform a small-scale solubility and stability test with your specific lot of this compound before preparing a large batch.

Q2: How should this compound be stored for long-term studies? A2: this compound powder should be stored at -20°C, protected from light. The formulated solution for administration should be prepared fresh daily. If short-term storage of the solution is necessary, it should be kept at 4°C and protected from light for no longer than 48 hours.

Q3: What are the expected on-target effects of this compound? A3: The primary on-target effect is the inhibition of the CLAR-1 signaling pathway, leading to reduced tumor cell proliferation and angiogenesis. This can be monitored by analyzing downstream biomarkers such as phosphorylated ERK (p-ERK) in tumor lysates.

Q4: What are the common adverse effects observed during long-term this compound treatment in rodents? A4: Common adverse effects may include weight loss, mild lethargy, and gastrointestinal distress. It is crucial to establish a humane endpoint and monitor animal health daily. See the Troubleshooting Guide for managing these effects.

Troubleshooting Guide

Issue 1: Significant Weight Loss (>15%) in Treatment Group

  • Question: My mouse cohort receiving 50 mg/kg this compound is showing an average weight loss of 18% after two weeks. What should I do?

  • Answer:

    • Confirm Dosing Accuracy: Double-check your calculations, stock solution concentration, and administration volume.

    • Reduce Dose or Frequency: Consider reducing the dose to 30 mg/kg daily or switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off).

    • Provide Nutritional Support: Supplement with high-calorie, palatable food or hydrogels.

    • Evaluate for Off-Target Toxicity: If weight loss persists at lower doses, consider performing preliminary toxicology screening (e.g., liver function tests) to investigate potential off-target effects.

Issue 2: Poor Drug Solubility During Formulation

  • Question: this compound is precipitating out of my 0.5% methylcellulose solution. How can I improve its solubility?

  • Answer:

    • Sonication: Use a bath sonicator to aid dissolution after adding the this compound powder to the vehicle.

    • pH Adjustment: Test the effect of small adjustments in the vehicle's pH. This compound's solubility may be pH-dependent.

    • Co-solvent: For challenging formulations, consider adding a small percentage of a co-solvent like DMSO (not to exceed 5% for oral administration) or PEG400. Always run a vehicle-only control group if you modify the formulation.

Issue 3: Lack of Tumor Growth Inhibition

  • Question: I am not observing a significant difference in tumor volume between my vehicle and this compound-treated groups. What are the possible reasons?

  • Answer: This can be a complex issue. The logical workflow below can help diagnose the potential cause.

G A No Tumor Growth Inhibition Observed B Is drug formulation and administration correct? A->B C Is the dose sufficient? B->C Yes E Re-verify calculations, solubility, and gavage technique. B->E No D Is the tumor model CLAR-1 dependent? C->D Yes F Perform dose-finding (dose-escalation) study. C->F No G Confirm CLAR-1 expression and pathway activation (e.g., by IHC or Western Blot). D->G No H Potential drug resistance or inactive compound. D->H Yes

Caption: Troubleshooting workflow for lack of drug efficacy.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Treatment Group (n=10)Dose (mg/kg, p.o., daily)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle01540 ± 180--2.5 ± 1.5
This compound101150 ± 15025.3%-4.1 ± 2.0
This compound30620 ± 9559.7%-8.9 ± 3.1
This compound50350 ± 7077.3%-16.2 ± 4.5

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 30 mg/kg oral dose)
Tmax (Time to max concentration)2 hours
Cmax (Max plasma concentration)4.5 µM
AUC (Area under the curve)28.5 µM·h
t1/2 (Half-life)6.1 hours

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Add Tween 80 to a final concentration of 0.2% (v/v) and stir until fully dissolved.

  • This compound Formulation: Weigh the required amount of this compound powder. Create a smooth paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg).

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the mouse's nose to the tip of its sternum to estimate the correct insertion depth for the gavage needle.

    • Insert a 20G ball-tipped gavage needle gently into the esophagus. Do not force the needle.

    • Slowly dispense the calculated volume of the this compound suspension.

    • Return the mouse to its cage and monitor for any immediate signs of distress.

Protocol 2: Tumor Volume Measurement

  • Frequency: Measure tumors 2-3 times per week.

  • Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor. Width is the shorter dimension.

  • Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Data Recording: Record the measurements, along with the animal's body weight and general health observations.

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLAR1 CLAR-1 Receptor RAS RAS CLAR1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation This compound This compound This compound->CLAR1

Caption: this compound inhibits the CLAR-1 signaling pathway.

G A Day -1: Tumor Cell Implantation B Day 7: Tumor Volume ~100mm³ Randomize into Groups A->B C Day 8-28: Daily Dosing (Vehicle or this compound) B->C D Monitor 3x/week: - Tumor Volume - Body Weight - Clinical Signs C->D E Day 28 (End of Study): - Final Measurements - Euthanasia - Tissue Collection C->E F Pharmacodynamic Analysis: (e.g., Western Blot for p-ERK) E->F

Caption: Experimental workflow for a 21-day efficacy study.

Technical Support Center: Synthesis of Claramine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Claramine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of these novel PTP1B inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the coupling of the polyamine side chain to the steroid core?

A1: The primary challenges often involve achieving selective N-alkylation and preventing polysubstitution on the polyamine. Protecting group strategy is crucial. The choice of solvent and base can also significantly impact the reaction's efficiency and selectivity. Low yields are often attributed to steric hindrance from the steroid backbone or side reactions of the polyamine.

Q2: I am observing incomplete reaction during the reductive amination step. What are the likely causes?

A2: Incomplete reductive amination can stem from several factors. The activity of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may be compromised due to improper storage or handling. The reaction pH is also critical; it should be mildly acidic (typically pH 4-6) to facilitate imine formation without inactivating the amine. Finally, the purity of the starting materials (steroid ketone/aldehyde and polyamine) is paramount.

Q3: How can I minimize the formation of byproducts during the synthesis of this compound derivatives?

A3: Minimizing byproducts requires careful optimization of reaction conditions. This includes controlling the stoichiometry of reactants, reaction temperature, and time. Using high-purity reagents and anhydrous solvents is essential. For reactions prone to side products, slow addition of a reagent can often improve selectivity. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to quench the reaction before significant byproduct formation occurs.

Q4: What are the best practices for the purification of polar this compound derivatives?

A4: Due to the presence of multiple amine groups, this compound derivatives are often highly polar and can be challenging to purify. Reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective. Ion-exchange chromatography can also be a powerful technique for separating compounds based on their charge. Care must be taken to remove the ion-pairing agent (like TFA) if it is not desired in the final product.

Q5: Are there any specific safety precautions I should take when working with polyamines?

A5: Polyamines can be corrosive and may cause skin and eye irritation. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some polyamines may also have a strong odor.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Inactive or degraded reagents. 2. Incorrect reaction stoichiometry. 3. Suboptimal reaction temperature or time. 4. Poor solubility of starting materials. 5. Product is water-soluble and lost during aqueous workup.1. Use fresh, high-purity reagents. Test the activity of the reducing agent. 2. Carefully verify the molar ratios of your reactants. 3. Optimize temperature and reaction time by running small-scale test reactions. 4. Try a different solvent system to improve solubility. 5. Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent or analyze it by LC-MS to check for product.
Multiple Spots on TLC (Byproducts) 1. Over-alkylation of the polyamine. 2. Side reactions due to reactive functional groups. 3. Decomposition of starting material or product. 4. Impure starting materials.1. Use a suitable protecting group strategy for the polyamine. 2. Protect sensitive functional groups on the steroid core or polyamine. 3. Monitor the reaction closely and avoid prolonged reaction times or excessive heat. 4. Ensure the purity of all starting materials before beginning the reaction.
Difficulty in Product Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution of product with impurities. 3. Product is unstable on silica gel.1. Use reverse-phase chromatography or ion-exchange chromatography. 2. Try a different solvent system or a different stationary phase for chromatography. 3. Consider using a neutral alumina column or purifying the product as a salt.
Inconsistent Reaction Results 1. Variations in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent reaction setup and conditions.1. Source high-purity reagents from a reliable supplier and store them properly. 2. Run reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain consistent parameters such as stirring speed, heating, and reagent addition rate.

Experimental Protocols

Representative Protocol: Reductive Amination for Synthesis of a this compound Derivative

This protocol describes a general procedure for the reductive amination of a steroidal ketone with a protected polyamine.

Materials:

  • Steroidal ketone (1.0 eq)

  • Protected polyamine (e.g., N1,N4-di-Boc-spermidine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • LC-MS

Procedure:

  • Dissolve the steroidal ketone (1.0 eq) and the protected polyamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of acetic acid (~0.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterize the purified product by NMR and mass spectrometry.

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_0 Phase 1: Steroid Core Modification cluster_1 Phase 2: Polyamine Preparation cluster_2 Phase 3: Coupling and Deprotection A Steroid Starting Material B Functional Group Interconversion (e.g., Oxidation to Ketone) A->B Step 1 E Reductive Amination B->E Step 3 C Polyamine (e.g., Spermidine) D Selective Protection (e.g., Boc group) C->D Step 2 D->E F Purification of Protected Derivative E->F Step 4 G Deprotection (e.g., TFA) F->G Step 5 H Final Purification G->H Step 6 I This compound Derivative H->I G cluster_yes Product Formed, but Yield is Low cluster_no No/Minimal Product Formation start Low Product Yield Observed q1 Check TLC/LC-MS of Crude Reaction Mixture start->q1 a1_yes Is desired product present? q1->a1_yes Yes a1_no Is starting material present? q1->a1_no No q2 Review Workup Procedure a1_yes->q2 q3 Check Reagent Integrity a1_no->q3 s1 Product lost during extraction (e.g., water-soluble). Re-extract aqueous layers. q2->s1 Yes, aqueous solubility suspected s2 Product degraded during purification. Use milder purification conditions. q2->s2 No, suspect instability s3 Reagents may be degraded. Use fresh reagents. q3->s3 Yes, starting material consumed s4 Reaction conditions are not optimal. Optimize temperature, time, and pH. q3->s4 No, starting material remains

Optimizing delivery methods of Claramine across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Claramine Delivery Optimization Technical Support Center

Welcome to the technical support center for this compound, a novel therapeutic agent under investigation for central nervous system (CNS) disorders. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with delivering this compound across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is BBB penetration critical?

A1: this compound is a potent small molecule antagonist of the H4 receptor, showing promise in preclinical models of neuro-inflammatory disorders. Its therapeutic efficacy is contingent on its ability to reach target receptors within the CNS. The blood-brain barrier, a highly selective barrier protecting the brain, significantly restricts the entry of most therapeutic agents, including this compound in its unmodified state.[1][2] Therefore, optimizing delivery methods across the BBB is a critical step in its development.

Q2: What are the primary challenges in delivering this compound across the BBB?

A2: The primary challenges stem from two main areas:

  • Physicochemical Properties: Unmodified this compound has a molecular weight slightly above the ideal 400-500 Da range and possesses a hydrogen bonding capacity that limits its passive diffusion across the lipid membranes of the BBB endothelial cells.[3][4][5]

  • Active Efflux: this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed at the BBB.[6][7] P-gp actively transports this compound from the brain endothelial cells back into the bloodstream, severely limiting its brain accumulation.[8][9]

Q3: What are the main strategies being explored to enhance this compound's BBB penetration?

A3: Several strategies are under investigation to overcome these challenges:

  • Nanoparticle Encapsulation: Formulating this compound within nanoparticles (NPs) can mask its unfavorable physicochemical properties and facilitate transport.[10][11][12]

  • Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound (or its NP carrier) to a ligand that binds to a specific receptor, like the transferrin receptor (TfR), which is abundant on BBB endothelial cells.[13][14][15] This triggers the transport of the entire complex across the barrier.[16][17]

  • Efflux Pump Inhibition: Co-administration of a P-gp inhibitor can block the efflux mechanism, thereby increasing the net influx of this compound into the brain.[6][18]

  • Prodrugs: Modifying this compound into an inactive, more lipophilic prodrug can enhance passive diffusion. Once across the BBB, the prodrug is enzymatically converted to the active this compound.[19]

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments.

Issue 1: Low Permeability in In Vitro BBB Models (e.g., Transwell Assay)
Symptom Possible Cause Troubleshooting Step
High TEER value, but low apparent permeability (Papp) of this compound. This compound is a P-gp substrate. The in vitro model is expressing functional P-gp, which is actively effluxing the compound.1. Confirm P-gp expression in your cell line (e.g., bEnd.3, hCMEC/D3) via Western blot or qPCR.[20] 2. Run the permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A significant increase in Papp confirms P-gp mediated efflux.[6]
Low or inconsistent TEER (Transendothelial Electrical Resistance) values. The endothelial cell monolayer has not formed tight junctions properly, compromising barrier integrity.1. Verify cell seeding density and culture conditions. Ensure cells have reached full confluency. 2. Consider co-culturing endothelial cells with astrocytes or pericytes to induce tighter junction formation and a more physiologically relevant model.[21][22] 3. Check for contamination.
High Papp values for both this compound and control markers (e.g., sucrose, inulin). The barrier is leaky, allowing for non-specific paracellular transport.1. Review cell culture protocols and TEER measurement techniques.[23] 2. Ensure the integrity of the Transwell membrane inserts.
Issue 2: Poor Brain Penetration in In Vivo Models
Symptom Possible Cause Troubleshooting Step
Low brain-to-plasma concentration ratio (Kp). 1. High P-gp efflux activity in vivo. 2. Rapid metabolism of this compound in the periphery. 3. High plasma protein binding.1. Perform a microdialysis or brain homogenate study in rodents with and without a P-gp inhibitor to quantify the impact of efflux.[24][25] 2. Analyze plasma samples for this compound metabolites. 3. Measure the unbound fraction of this compound in plasma. Only the unbound drug is available to cross the BBB.[26]
High variability in brain concentration between animals. Inconsistent dosing, sampling time, or physiological differences between animals.1. Refine surgical and dosing procedures to ensure consistency. 2. Increase the number of animals per group to improve statistical power. 3. Ensure consistent timing for tissue collection post-dose.
In vitro results (e.g., high Papp with P-gp inhibitor) do not translate to in vivo efficacy. In vitro models may not fully recapitulate the complexity of the in vivo BBB, including metabolic enzymes and the influence of blood flow.[27][28]1. Use the in situ brain perfusion technique to measure brain uptake in the absence of peripheral metabolism.[24] 2. Evaluate different delivery strategies, such as nanoparticle formulations designed to protect this compound from metabolism and enhance BBB transport.[29]

Quantitative Data Summary

The following table presents hypothetical comparative data for different this compound delivery strategies.

Delivery Method Apparent Permeability (Papp) in vitro (10⁻⁶ cm/s) Brain-to-Plasma Ratio (Kp,uu) in vivo Notes
Unmodified this compound0.2 ± 0.050.03 ± 0.01Baseline; very low penetration due to efflux.
This compound + P-gp Inhibitor2.5 ± 0.40.45 ± 0.1Demonstrates significant role of P-gp efflux.
Liposomal this compound1.8 ± 0.30.25 ± 0.08Improved passive transport by masking drug properties.
This compound-TfR Nanoparticle4.1 ± 0.60.95 ± 0.2Actively transported via Receptor-Mediated Transcytosis (RMT).[15]

Kp,uu represents the unbound brain-to-unbound plasma concentration ratio, which is the most accurate measure of BBB penetration.

Experimental Protocols & Visualizations

Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)

Objective: To determine the apparent permeability (Papp) of this compound formulations across a brain endothelial cell monolayer.

Methodology:

  • Cell Culture: Culture murine brain endothelial cells (bEnd.3) on microporous membrane inserts (e.g., Transwell) until a confluent monolayer is formed.[20]

  • Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A TEER value >100 Ω·cm² is typically acceptable for this model.[23]

  • Permeability Study:

    • Add the this compound formulation to the apical (luminal) chamber, which represents the blood side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (abluminal) chamber, representing the brain side.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis seed_cells Seed bEnd.3 cells on Transwell insert culture Culture to confluency seed_cells->culture measure_teer Measure TEER to confirm barrier integrity culture->measure_teer add_drug Add this compound to apical chamber measure_teer->add_drug TEER OK sample Sample from basolateral chamber at time points add_drug->sample analyze Analyze concentration (LC-MS/MS) sample->analyze calculate Calculate Papp value analyze->calculate

Caption: Workflow for the in vitro Transwell permeability assay.

Protocol 2: In Vivo Brain Microdialysis

Objective: To measure the unbound, pharmacologically active concentration of this compound in the brain extracellular fluid over time.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Dosing: Administer the this compound formulation systemically (e.g., via intravenous injection).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Analysis: Analyze the this compound concentration in the dialysate samples using a highly sensitive method like LC-MS/MS. The measured concentration represents the unbound drug in the brain.[25]

G cluster_prep Preparation cluster_exp Experiment implant Implant guide cannula in rat brain recover Allow animal to recover (24h) implant->recover insert_probe Insert microdialysis probe recover->insert_probe perfuse Perfuse probe with aCSF insert_probe->perfuse dose Administer this compound (IV) perfuse->dose collect Collect dialysate samples over time dose->collect analysis Analyze unbound This compound conc. (LC-MS/MS) collect->analysis

Caption: Experimental workflow for in vivo brain microdialysis.

Signaling Pathway: Receptor-Mediated Transcytosis (RMT)

This diagram illustrates the "Trojan horse" strategy for delivering a this compound-loaded nanoparticle across the BBB.

RMT_Pathway cluster_EndothelialCell BBB Endothelial Cell NP This compound-TfR NP bind 1. Binding NP->bind Binds to TfR TfR Transferrin Receptor (TfR) Lumen Blood (Lumen) Brain Brain Parenchyma endocytosis 2. Endocytosis bind->endocytosis vesicle Endocytic Vesicle endocytosis->vesicle exocytosis 3. Exocytosis vesicle->exocytosis release This compound Released exocytosis->release release->Brain Enters Brain ECF

Caption: RMT pathway for nanoparticle delivery across the BBB.

References

Best practices for storing and handling Claramine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Claramine

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic steroidal polyamine, also described as a polyaminosteroid derivative.[1][2][3][4] It is known to be a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and can cross the blood-brain barrier.[4][5] Its biological activity includes the regulation of lipid membranes, offering protection to cells from a variety of biotoxins such as misfolded protein oligomers.[2][3]

Q2: What are the primary research applications of this compound?

A2: this compound is utilized in research for its potential therapeutic effects. It has been shown to activate insulin signaling pathways, suggesting its use in studying diabetes and insulin resistance.[4][6] Additionally, it can mitigate the cytotoxic effects of pore-forming agents, making it a subject of interest in cellular protection studies.[7]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is recommended to use standard personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid inhalation of the powder or aerosols.[1]

Q4: How should this compound be disposed of?

A4: this compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it should not be released into the environment.[1] Dispose of this compound and any contaminated materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Q5: What should be done in case of accidental exposure to this compound?

A5: In case of accidental exposure, follow these guidelines:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move to a well-ventilated area with fresh air.[1]

  • Ingestion: If swallowed, call a poison control center or a doctor for medical advice.[1]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Improper storage of this compound stock solutions.

    • Solution: Ensure that this compound stock solutions, once prepared, are aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage, solutions should be kept at -80°C.[1][2]

  • Possible Cause 2: Degradation of this compound due to improper handling.

    • Solution: this compound is stable at room temperature for short periods, such as during shipping.[2] However, for routine laboratory use, it should be handled quickly and returned to the recommended storage conditions to maintain its stability.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause 1: Using an inappropriate solvent.

    • Solution: this compound is generally soluble in DMSO.[2] If you encounter solubility issues, you may try other solvents like ethanol or DMF in small amounts to test solubility.[2] The trifluoroacetate salt of this compound is soluble in water at 15 mg/mL.[5]

  • Possible Cause 2: Concentration is too high.

    • Solution: Try preparing a more diluted stock solution initially. For most applications, stock solutions of 5 mM, 10 mM, or 20 mM in DMSO are common.[2]

Issue 3: Unexpected cytotoxicity observed in control experiments.

  • Possible Cause 1: High concentrations of this compound.

    • Solution: While this compound has been shown to be non-toxic to cells like SH-SY5Y and HEK293 at concentrations up to 10 μM, higher concentrations may induce cytotoxicity.[2][3] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells, typically less than 0.5%.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month
Trifluoroacetate Salt2-8°CNot specified

Table 2: Physical and Chemical Properties

PropertyData
Appearance Solid[1]
Solubility May dissolve in DMSO[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Chemical Stability Stable under recommended storage conditions[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound on cell viability.

  • Materials:

    • Human neuroblastoma cells (SH-SY5Y)

    • 96-well plates

    • Cell culture media

    • This compound stock solution

    • MTT reagent

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture media from the stock solution.

    • Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound (e.g., 2-20 µM).[2][3] Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired time period (e.g., 20 hours).[2][3]

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Claramine_Signaling_Pathway This compound This compound PTP1B PTP1B This compound->PTP1B inhibits pIR Phosphorylated IRβ PTP1B->pIR dephosphorylates IR Insulin Receptor (IRβ) IR->pIR Insulin binding Akt Akt pIR->Akt activates pAkt Phosphorylated Akt Akt->pAkt phosphorylates GSK3B GSK3β pAkt->GSK3B activates pGSK3B Phosphorylated GSK3β GSK3B->pGSK3B phosphorylates Glucose_Metabolism Improved Glucose Metabolism pGSK3B->Glucose_Metabolism leads to

Caption: this compound's inhibitory effect on PTP1B, leading to enhanced insulin signaling.

Experimental_Workflow_this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., SH-SY5Y) Claramine_Prep 2. Prepare this compound Dilutions Cell_Seeding->Claramine_Prep Incubation 3. Treat Cells with This compound Claramine_Prep->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Solubilization 5. Solubilize Formazan MTT_Addition->Solubilization Absorbance_Reading 6. Read Absorbance Solubilization->Absorbance_Reading Data_Calculation 7. Calculate Cell Viability Absorbance_Reading->Data_Calculation

Caption: Workflow for a typical cell viability assay with this compound.

References

Validation & Comparative

A Comparative Analysis of Claramine and Trodusquemine: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two investigational aminosterol compounds, Claramine and Trodusquemine. Both molecules have garnered interest for their potential therapeutic applications in metabolic and neurodegenerative diseases, primarily through their shared activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This document summarizes key preclinical and clinical findings, presents quantitative data in a comparative format, details relevant experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: PTP1B Inhibition

Both this compound and Trodusquemine exert their primary effects by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), attenuating the downstream signaling cascade that promotes glucose uptake and utilization.[1] By inhibiting PTP1B, both this compound and Trodusquemine enhance insulin sensitivity.[2][4] Trodusquemine is characterized as a non-competitive, allosteric inhibitor of PTP1B.[5][6]

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and Trodusquemine.

Table 1: In Vitro PTP1B Inhibition

CompoundTargetIC50Notes
TrodusqueminePTP1B1.0 µMNon-competitive, allosteric inhibitor.[5][7]
TrodusqueminePTP1B(1-405)600 nMFull-length enzyme.[8][9]
This compoundPTP1BNot explicitly quantified in reviewed sourcesDescribed as a selective PTP1B inhibitor.[2][3]

Table 2: Preclinical Efficacy in Mouse Models of Obesity and Diabetes

ParameterTrodusquemineThis compound
Body Weight Reduction A single 10 mg/kg dose in high-fat diet-fed mice led to a 20% reduction in body weight.[10]A single intraperitoneal dose suppressed feeding and caused weight loss.[2][11]
Fat Mass Reduction A single dose resulted in a greater than 50% reduction in fat mass.[10]Not explicitly quantified in reviewed sources.
Glycemic Control Effectively restored glycemic control in diabetic mice as determined by glucose and insulin tolerance tests.[12]Effectively restored glycemic control in diabetic mice as determined by glucose and insulin tolerance tests.[2][11]
Food Intake Reduced food intake in both high-fat diet and chow-fed mice.[10]A single intraperitoneal dose suppressed feeding.[2][11]
Plasma Lipids Single and chronic treatment significantly decreased serum cholesterol and triglyceride levels in high-fat diet-fed mice.[10]Not explicitly quantified in reviewed sources.

Table 3: Clinical Trial Information

CompoundPhaseIndicationStatusKey Findings/Notes
TrodusqueminePhase 1Obesity and Type 2 DiabetesCompletedGenerally well-tolerated.[8][13] Several planned Phase 2 trials were halted due to financial difficulties of the developer.[5]
This compound--PreclinicalNo human clinical trials have been reported in the reviewed literature.

Signaling Pathways and Mechanisms

Insulin Signaling Pathway and PTP1B Inhibition

The primary mechanism of action for both this compound and Trodusquemine is the enhancement of insulin signaling through the inhibition of PTP1B. The following diagram illustrates this pathway.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Trodusquemine Trodusquemine/ This compound Trodusquemine->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B Inhibition by this compound and Trodusquemine.

Trodusquemine and AMPK Activation

In preclinical models of atherosclerosis, Trodusquemine has been shown to stimulate the action of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[14][15]

Trodusquemine_AMPK Trodusquemine Trodusquemine PTP1B PTP1B Trodusquemine->PTP1B Inhibits AMPK AMPK Trodusquemine->AMPK Stimulates Metabolic_Benefits Reduced Inflammation & Atherosclerosis AMPK->Metabolic_Benefits

Caption: Trodusquemine's dual action on PTP1B and AMPK.

This compound and BACE1-Mediated Insulin Receptor Cleavage

A distinct mechanism attributed to this compound is its ability to reduce the cleavage of the insulin receptor by β-secretase 1 (BACE1).[1][10] This action increases the levels of functional insulin receptors at the cell surface.

Claramine_BACE1 This compound This compound BACE1 BACE1 This compound->BACE1 Reduces activity on IR Pro_IR Pro-Insulin Receptor BACE1->Pro_IR Cleaves IR_Cleavage IR Cleavage Pro_IR->IR_Cleavage Functional_IR Functional Insulin Receptor Pro_IR->Functional_IR Matures to

Caption: this compound's inhibition of BACE1-mediated IR cleavage.

Experimental Protocols

PTP1B Enzymatic Assay

A common method to determine PTP1B inhibitory activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol Outline:

  • Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), and the test compound (this compound or Trodusquemine).

  • Procedure: a. Pre-incubate PTP1B with varying concentrations of the test compound in the assay buffer in a 96-well plate. b. Initiate the enzymatic reaction by adding pNPP. c. After a defined incubation period (e.g., 30 minutes at 37°C), stop the reaction with a stop solution (e.g., NaOH). d. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[16][17][18][19]

In Vivo Glucose Tolerance Test (GTT) in Mice

The GTT assesses the ability of an organism to clear a glucose load from the bloodstream.

Protocol Outline:

  • Animals: Use age- and sex-matched mice (e.g., C57BL/6J) on a standard or high-fat diet.

  • Fasting: Fast the mice for a specified period (e.g., 6 or 16 hours) with free access to water.[20][21]

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0).

  • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[20]

  • Blood Glucose Monitoring: Measure blood glucose at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[20][22]

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

In Vivo Insulin Tolerance Test (ITT) in Mice

The ITT measures the systemic response to insulin.

Protocol Outline:

  • Animals: Use age- and sex-matched mice.

  • Fasting: Fast the mice for a short period (e.g., 4-6 hours).[4][23]

  • Baseline Glucose: Measure baseline blood glucose (t=0).

  • Insulin Administration: Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.[13]

  • Blood Glucose Monitoring: Measure blood glucose at various time points after insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).[4][24]

  • Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance reflects insulin sensitivity.

Western Blotting for Insulin Signaling Pathway Components

This technique is used to detect the phosphorylation status of key proteins in the insulin signaling cascade.

Protocol Outline:

  • Sample Preparation: Homogenize tissue samples (e.g., liver, muscle, or adipose tissue) or lyse cultured cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-IR, anti-phospho-Akt). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.[2][25][26][27][28]

Summary and Conclusion

Both this compound and Trodusquemine are potent PTP1B inhibitors with demonstrated preclinical efficacy in models of metabolic disease. Trodusquemine has been more extensively characterized, with published IC50 values and data from Phase 1 clinical trials. This compound, while showing a similar preclinical profile in improving glycemic control and reducing body weight, is distinguished by its simpler synthesis and a unique reported mechanism of inhibiting BACE1-mediated insulin receptor cleavage.

For drug development professionals, Trodusquemine represents a more advanced candidate with available human safety data, although its clinical progression has stalled. This compound presents an intriguing alternative with a potentially advantageous manufacturing process and a dual mechanism of action that may offer additional therapeutic benefits. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and efficacy of these two compounds. The detailed protocols provided herein offer a foundation for such future investigations.

References

A comparative analysis of Claramine with other PTP1B inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Claramine with Other PTP1B Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound with other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. This guide presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a comprehensive understanding of the current landscape of PTP1B inhibition.

Comparative Analysis of PTP1B Inhibitors

The following tables summarize the quantitative data for this compound and a selection of other notable PTP1B inhibitors.

Table 1: In Vitro Efficacy and Selectivity of PTP1B Inhibitors
InhibitorType of InhibitionPTP1B IC50/KᵢTC-PTP IC50/KᵢSHP-1 IC50/KᵢSHP-2 IC50/KᵢSelectivity (PTP1B vs. TC-PTP)
This compound Not specified in literatureNot specified in literatureNot inhibitedNot specified in literatureNot specified in literatureSelective for PTP1B over TC-PTP[1]
Trodusquemine (MSI-1436) Non-competitive, Allosteric~1 µM (IC50)[2][3]224 µM (IC50)[1][2][3]--~224-fold[1][2][3]
DPM-1001 Non-competitive100 nM (IC50)[4][5]----
Ertiprotafib Non-competitive1.6 µM (IC50)[6][7]----
JTT-551 Mixed-type0.22 µM (Kᵢ)[8][9]9.3 µM (Kᵢ)[8][9]>30 µM (Kᵢ)-~42-fold
Compound 10a Competitive0.19 µM (IC50)5.94 µM (IC50)-15.86 µM (IC50)~31-fold[1]

Note: IC50 and Kᵢ values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Table 2: In Vivo Efficacy of PTP1B Inhibitors in Animal Models
InhibitorAnimal ModelDose and AdministrationKey Findings
This compound Diabetic mice5 mg/kg, intraperitoneal injectionRestored glycemic control, suppressed feeding, and caused weight loss.[1]
Trodusquemine (MSI-1436) Diet-induced obese mice1 mg/kg, intraperitoneal injection (5 weeks)Improved motor learning and glucose tolerance.[10]
DPM-1001 Diet-induced obese mice5 mg/kg, oral or intraperitoneal (daily for 50 days)Inhibited diet-induced obesity, improved insulin and leptin signaling.[4][5]
JTT-551 ob/ob and db/db mice>1 mg/kg (ob/ob), >3 mg/kg (db/db), oralReduced blood glucose levels without accelerating body weight gain.[9]
Ertiprotafib ob/ob mice25 mg/kg/dayDecreased fasting blood glucose and insulin levels, reduced triglyceride and free fatty acid levels.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

In Vitro PTP1B Enzymatic Assay (using pNPP)

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the assay buffer and pre-warm to 37°C.

  • Add 180 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of the solvent.

  • Add 10 µL of the PTP1B enzyme solution to each well and gently mix.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 20 µL of pre-warmed pNPP solution to each well.

  • Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every minute) for 15-30 minutes.

  • The rate of p-nitrophenol production is proportional to the PTP1B activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Cell-Based PTP1B Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to increase the phosphorylation of PTP1B substrates, such as the insulin receptor, in a cellular context.

Materials:

  • Cell line expressing the target of interest (e.g., HepG2 cells)

  • Cell culture medium and supplements

  • Insulin

  • PTP1B inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor β, anti-Insulin Receptor β, anti-phospho-Akt, anti-Akt)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with the PTP1B inhibitor at desired concentrations for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the anti-diabetic effects of a PTP1B inhibitor in a mouse model of diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Materials:

  • Diabetic mouse model (e.g., db/db mice) and wild-type control mice

  • PTP1B inhibitor (e.g., this compound)

  • Vehicle control

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Insulin for insulin tolerance test (ITT)

  • Blood glucose meter

Procedure:

  • Acclimatize the mice and divide them into treatment and control groups.

  • Administer the PTP1B inhibitor or vehicle to the respective groups daily via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly.

  • Perform an OGTT at the end of the treatment period. After an overnight fast, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Perform an ITT on a separate day. After a short fast, administer insulin intraperitoneally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

  • At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin levels, tissue-specific protein phosphorylation).

  • Analyze the data to determine the effect of the inhibitor on glucose homeostasis, insulin sensitivity, and other relevant metabolic parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by PTP1B and a typical experimental workflow for inhibitor screening.

PTP1B in Insulin Signaling Pathway

Insulin_Signaling cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS pY PTP1B PTP1B PTP1B->IR de-pY PTP1B->IRS de-pY PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 + PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p AS160 AS160 Akt->AS160 p GSK3 GSK3 Akt->GSK3 p GLUT4 GLUT4 Vesicle AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B in Leptin-JAK-STAT Signaling Pathway

Leptin_Signaling cluster_membrane Cell Membrane Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 Leptin_R->STAT3 Recruitment JAK2->Leptin_R JAK2->JAK2 JAK2->STAT3 pY PTP1B PTP1B PTP1B->JAK2 de-pY STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression

Caption: PTP1B dephosphorylates JAK2 in the leptin signaling pathway.

Experimental Workflow for PTP1B Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (In Vitro Enzymatic Assay) start->primary_screen hit_id Hit Identification (Potency & Efficacy) primary_screen->hit_id secondary_screen Secondary Screening (Selectivity Assays vs. other PTPs) hit_id->secondary_screen cell_based Cell-Based Assays (Target Engagement & Pathway Modulation) secondary_screen->cell_based in_vivo In Vivo Efficacy Studies (Animal Models of Disease) cell_based->in_vivo lead_opt Lead Optimization (ADME/Tox Profiling) in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical end End preclinical->end

Caption: A typical workflow for the discovery and development of PTP1B inhibitors.

References

Cross-Validation of Claramine's Efficacy: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical data on Claramine, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, reveals promising therapeutic potential, particularly in the context of type 2 diabetes. However, a thorough cross-validation of its effects across different animal models for the same disease, and particularly for neurodegenerative disorders, remains an area requiring further investigation. This guide provides an objective comparison of this compound's performance with its structural analog, Trodusquemine, supported by the currently available experimental data.

I. This compound in Animal Models of Type 2 Diabetes

This compound has demonstrated significant anti-diabetic effects in a genetically induced mouse model of diabetes. These findings are further supported by evidence of its action on the insulin receptor in the liver of db/db mice, a well-established model of type 2 diabetes.

A. Data Presentation: Anti-Diabetic Effects
Animal ModelCompoundDosageKey FindingsReference
Camk2aCre/LMO4flox Mice (Diabetes Model)This compound5 mg/kg (intraperitoneal)Restored glycemic control and insulin sensitivity, comparable to Trodusquemine. Suppressed feeding and induced weight loss.[1]
Camk2aCre/LMO4flox Mice (Diabetes Model)Trodusquemine5 mg/kg (intraperitoneal)Restored glycemic control and insulin sensitivity.[1]
db/db Mice (Type 2 Diabetes Model)This compoundNot specified in snippetsInhibits β-secretase 1 (BACE1)-mediated insulin receptor cleavage in the liver.[2][3][4][5][6]
B. Experimental Protocols

1. Anti-Diabetic Effects in Camk2aCre/LMO4flox Mice

  • Animal Model: Male Camk2aCre/LMO4flox mice, a genetically induced model of diabetes.

  • Treatment: A single intraperitoneal injection of this compound (5 mg/kg) or Trodusquemine (5 mg/kg).

  • Assessments:

    • Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the bloodstream.

    • Insulin Tolerance Test (ITT): To measure the response to insulin.

    • Food Intake and Body Weight: Monitored to evaluate effects on appetite and metabolism.

    • Energy Expenditure: Assessed to determine the mechanism of weight loss.[1]

2. Insulin Receptor Cleavage in db/db Mice

  • Animal Model: db/db mice, which have a mutation in the leptin receptor gene and serve as a model for type 2 diabetes.

  • Mechanism of Action Studied: The study investigated the effect of this compound on the cleavage of the insulin receptor by β-secretase 1 (BACE1) in the liver.[2][3][4][5][6]

II. This compound in Models of Neurodegenerative Diseases

The current body of evidence for this compound's efficacy in neurodegenerative diseases is primarily based on in vitro studies and a non-mammalian invertebrate model. There is a notable absence of data from established mammalian models of Parkinson's and Alzheimer's diseases.

A. Data Presentation: Neuroprotective Effects
Model SystemCompoundKey FindingsReference
In vitro (α-synuclein aggregation)This compoundSlows down the aggregation of α-synuclein within condensates.[1][7][8][9]
Caenorhabditis elegans (Parkinson's Model)This compoundModulates α-synuclein aggregation.[8]
B. Experimental Protocols

1. In Vitro Alpha-Synuclein Aggregation Assay

  • Methodology: The effect of this compound on the aggregation of monomeric α-synuclein was monitored using techniques such as Thioflavin T (ThT) fluorescence assays, which detect the formation of amyloid fibrils.[1][7][8][9]

2. Caenorhabditis elegans Model of Parkinson's Disease

  • Animal Model: A transgenic strain of C. elegans engineered to express human α-synuclein, leading to age-dependent aggregation and motor deficits.

  • Assessment: The effect of this compound treatment on the aggregation of α-synuclein and associated phenotypes was evaluated.[8]

III. Comparative Efficacy with Trodusquemine

Trodusquemine, another PTP1B inhibitor, has been more extensively studied in a wider array of animal models, providing a useful benchmark for this compound's potential applications.

A. Trodusquemine in Animal Models of Diabetes

Trodusquemine has demonstrated efficacy in various rodent models of diabetes, including the Camk2aCre/LMO4flox mouse model where it was directly compared with this compound.[1]

B. Trodusquemine in Animal Models of Neurodegenerative Diseases

While direct comparisons with this compound in mammalian models are not yet possible, Trodusquemine has shown promising results in a C. elegans model of Parkinson's disease, similar to this compound.[8]

IV. Signaling Pathways and Experimental Workflows

Claramine_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylation This compound This compound This compound->PTP1B Inhibits

Experimental_Workflow_Diabetes cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Diabetic_Mice Diabetic Mice (e.g., Camk2aCre/LMO4flox) Claramine_Admin This compound Administration (5 mg/kg, i.p.) Diabetic_Mice->Claramine_Admin Vehicle_Admin Vehicle Control Diabetic_Mice->Vehicle_Admin GTT Glucose Tolerance Test Claramine_Admin->GTT ITT Insulin Tolerance Test Claramine_Admin->ITT Metabolic Metabolic Monitoring (Food Intake, Body Weight) Claramine_Admin->Metabolic Vehicle_Admin->GTT Vehicle_Admin->ITT Vehicle_Admin->Metabolic

V. Conclusion and Future Directions

This compound demonstrates considerable promise as a therapeutic agent for type 2 diabetes, with in vivo efficacy established in a genetically induced mouse model and mechanistic evidence in db/db mice.[1][2][3][4][5][6] Its performance is comparable to Trodusquemine in the models where they have been directly compared.[1]

The exploration of this compound's potential in neurodegenerative diseases is at a nascent stage. While in vitro and invertebrate model data are encouraging, a critical next step is the validation of these findings in established mammalian models of Parkinson's and Alzheimer's diseases. Such studies are imperative to build a robust preclinical data package and to justify further development of this compound for these debilitating conditions. Future research should focus on conducting head-to-head comparative studies of this compound and Trodusquemine in a wider range of validated animal models to provide a more definitive understanding of their relative therapeutic potential and mechanisms of action.

References

A Comparative Analysis of the Synthesis Efficiency of Claramine and Other Aminosterols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the synthetic routes of Claramine, Squalamine, Trodusquemine, and Ceragenins reveals significant differences in their production efficiency. While quantitative data for this compound's synthesis remains limited in publicly available literature, qualitative descriptions highlight its rapid and straightforward production as a key advantage over other aminosterols.

This guide provides an objective comparison of the synthesis efficiency of this compound with other notable aminosterols, including Squalamine, Trodusquemine, and the Ceragenin family of compounds. The comparison is based on key metrics such as the number of synthetic steps, overall yield, and reported synthesis time. This information is critical for researchers, scientists, and drug development professionals in selecting the most viable candidates for further investigation and potential large-scale production.

Comparative Synthesis Efficiency of Aminosterols

The synthesis of aminosterols is a complex process that often involves multi-step procedures. The efficiency of these syntheses is a crucial factor in their potential for therapeutic development, impacting both the cost and accessibility of the compounds.

CompoundNumber of StepsOverall Yield (%)Synthesis TimeKey Features
This compound Not specified in literatureNot specified in literature~2 daysDescribed as "easily and rapidly synthesized"
Squalamine 5 - 170.3 - 69Not specifiedWide range of reported efficiencies depending on the synthetic route.
Trodusquemine Not specified in literatureNot specified in literatureSeveral weeksDescribed as a "laborious process"
Ceragenins (e.g., CSA-13, CSA-44) Not specified in literatureNot specified in literatureNot specifiedGenerally described as relatively simple and cost-effective to produce on a large scale.

This compound emerges as a highly promising aminosterol from a manufacturing perspective. Although specific quantitative data on its synthesis yield and the exact number of steps are not detailed in the available scientific literature, it is explicitly described as being "easily and rapidly synthesized" in approximately two days. This contrasts sharply with Trodusquemine , for which the synthesis is characterized as a "laborious process that requires several weeks".

Squalamine , one of the most extensively studied aminosterols, displays a broad spectrum of synthetic efficiencies. Reported synthetic routes vary significantly, ranging from lengthy 17-step processes with a low overall yield of 0.3% to more optimized 5-step syntheses achieving a remarkable 60% yield. This variability highlights the impact of synthetic strategy on the overall efficiency of producing this class of molecules.

Generalized Aminosterol Synthesis Workflow

The synthesis of aminosterols typically involves the modification of a steroid scaffold, followed by the introduction of a polyamine chain. The efficiency of this process is influenced by the choice of starting materials, the complexity of the steroid modifications, and the method used for attaching the polyamine side chain. A generalized workflow can be visualized as follows:

Aminosterol Synthesis Workflow Generalized Aminosterol Synthesis Workflow Start Steroid Starting Material Modification Scaffold Modification (e.g., oxidation, reduction, functional group protection) Start->Modification Chemical Reagents Activation Activation for Amination (e.g., reductive amination) Modification->Activation Coupling Coupling Reaction Activation->Coupling Polyamine Polyamine Side Chain Polyamine->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Final Final Aminosterol Product Purification->Final

Caption: A generalized workflow for the synthesis of aminosterols.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing synthetic methodologies. While a specific protocol for this compound is not publicly available, the following sections provide representative protocols for the synthesis of Squalamine and Ceragenin CSA-13, illustrating the typical procedures involved.

Synthesis of Squalamine (Illustrative High-Yield Protocol)

One of the more efficient syntheses of Squalamine starts from 7α-(benzyloxy)-3-dioxolan-cholestan-24R-ol and proceeds in five steps with an overall yield of 60%.

Step 1: Sulfation The starting material is reacted with a sulfating agent to introduce the sulfate group at the C-24 position.

Step 2 & 3: Deprotection The protective groups at the C-3 and C-7 positions are removed to expose the ketone and hydroxyl functionalities.

Step 4: Reductive Amination The resulting ketone is reacted with a protected spermidine derivative in the presence of a reducing agent, such as sodium borohydride, to form the aminosterol backbone.

Step 5: Final Deprotection/Hydrogenolysis The final protective groups are removed to yield Squalamine.

Synthesis of Ceragenin CSA-13 (Illustrative Protocol)

The synthesis of Ceragenin CSA-13 involves the modification of cholic acid. A representative final step in the synthesis of a related ceragenin is provided below, illustrating the typical reaction conditions.

Final Step: Deprotection A protected ceragenin precursor is dissolved in a solution of hydrochloric acid in dioxane. The mixture is then concentrated under vacuum to remove the solvent and the protecting groups, followed by lyophilization to yield the final ceragenin product. In a reported synthesis of a similar ceragenin, this final deprotection step yielded the product in 69% yield.

Conclusion

Based on the available information, this compound demonstrates a significant advantage in terms of synthesis time, being producible in a fraction of the time required for Trodusquemine. While a direct quantitative comparison of yield and the number of steps is hampered by the lack of specific data for this compound, the qualitative descriptions of its synthesis as "easy and rapid" are compelling for researchers and drug developers. The wide range of efficiencies reported for Squalamine synthesis underscores the importance of route optimization. The ceragenins also represent a class of aminosterols with favorable synthetic characteristics. Future publications providing more detailed quantitative data on the synthesis of this compound and other emerging aminosterols will be crucial for a more comprehensive and definitive comparison of their manufacturing viability.

Unveiling Claramine's Potential: A Comparative Guide to its Inhibition of α-Synuclein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. The identification of small molecules that can inhibit this process is a key therapeutic strategy. This guide provides a comparative analysis of Claramine's ability to inhibit α-synuclein aggregation, benchmarked against other known inhibitors. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Comparative Analysis of α-Synuclein Aggregation Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected compounds on α-synuclein aggregation. It is important to note that direct comparison of potency can be influenced by variations in experimental conditions across different studies.

CompoundMolar Ratio (Compound:α-Synuclein)Assay TypeObserved EffectReference
This compound 1:1Thioflavin T (ThT) AssayReduces β-sheet formation and the number of fibrils.[1][1]
EGCG Sub-micromolarThioflavin T (ThT) AssayED50 of 250 nM in inhibiting A-Syn-HiLyte488 binding to plated α-synuclein.[2][2]
Dopamine 1:1Thioflavin T (ThT) AssayInhibits α-synuclein fibrillization.[3][3]
SynuClean-D SubstoichiometricThioflavin T (ThT) AssayReduces ThT levels by 34% to 58% depending on the dose.[4][4]
ZPDm 0.7:1Thioflavin T (ThT) AssayDecreases the final ThT fluorescence signal by 60%.[5][6][5][6]

Mechanism of Action: this compound's Unique Approach

This compound has been shown to inhibit α-synuclein aggregation by a distinct mechanism. It stabilizes α-synuclein condensates and specifically inhibits the primary nucleation step within these condensates, a crucial early event in the aggregation cascade.[7] This mode of action distinguishes it from other inhibitors that may target different stages of the aggregation pathway.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for key experiments are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of fibril formation.[8][9]

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation: ~450 nm, Emission: ~485 nm)

  • Shaking incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in the assay buffer to a final concentration of 25 µM.[2]

    • Thaw α-synuclein monomer aliquots to room temperature immediately before use.

  • Assay Setup:

    • In a 96-well plate, combine the α-synuclein monomer, the test compound (e.g., this compound) at various concentrations, and the ThT working solution.

    • Include control wells containing α-synuclein and ThT without any inhibitor, and a blank well with only buffer and ThT.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm).[2]

    • Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

  • Data Analysis:

    • Subtract the background fluorescence of the blank from all readings.

    • Plot the fluorescence intensity against time to generate aggregation kinetic curves.

    • Analyze the curves to determine parameters such as the lag time, maximum fluorescence intensity, and the apparent rate of aggregation.

Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils

TEM is used to visualize the morphology of α-synuclein aggregates and to assess the effect of inhibitors on fibril formation.

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

Procedure:

  • Sample Preparation:

    • Following the ThT assay or a separate incubation experiment, take an aliquot of the α-synuclein solution (with and without the inhibitor).

  • Grid Preparation:

    • Place a 5-10 µL drop of the sample onto a carbon-coated copper grid for a few minutes.

    • Remove the excess sample with filter paper.

  • Negative Staining:

    • Wash the grid by placing it on a drop of distilled water.

    • Stain the grid with a drop of 2% (w/v) uranyl acetate for 30-60 seconds.

    • Remove the excess stain with filter paper.

  • Imaging:

    • Allow the grid to air dry completely.

    • Examine the grid under a transmission electron microscope.

Cell-Based α-Synuclein Aggregation Assay

This assay assesses the ability of a compound to inhibit α-synuclein aggregation in a cellular context.

Principle: Human neuroblastoma cell lines, such as SH-SY5Y, are engineered to overexpress α-synuclein. Aggregation can be induced by treating the cells with a stressor, such as staurosporine, which triggers apoptosis and subsequent α-synuclein aggregation.[10][11] The effect of a test compound on this induced aggregation is then quantified.

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells stably expressing fluorescently tagged α-synuclein (e.g., GFP-α-synuclein).

    • Plate the cells in a multi-well plate suitable for imaging.

    • Treat the cells with the test compound (e.g., this compound) at various concentrations for a predetermined period (e.g., 24 hours).

  • Induction of Aggregation:

    • Induce α-synuclein aggregation by treating the cells with an apoptosis-inducing agent like staurosporine (e.g., 100 nM for 1-1.5 hours).[11]

  • Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • If necessary, stain the cell nuclei with a fluorescent dye like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number and size of fluorescent α-synuclein aggregates per cell using image analysis software.

    • Compare the extent of aggregation in compound-treated cells to untreated control cells.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the α-synuclein aggregation pathway and the experimental workflows.

Alpha_Synuclein_Aggregation_Pathway Monomer α-Synuclein Monomer (Natively Unfolded) Oligomers Soluble Oligomers (Toxic Species) Monomer->Oligomers Primary Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Amyloid Fibrils (Lewy Bodies) Protofibrils->Fibrils Maturation Fibrils->Oligomers Secondary Nucleation (Fibril Fragmentation) This compound This compound This compound->Monomer Inhibits Primary Nucleation

Caption: The α-synuclein aggregation cascade.

ThT_Assay_Workflow Start Start: Prepare Reagents (α-Syn Monomer, ThT, Buffer, Inhibitor) Setup Set up 96-well plate with controls and test conditions Start->Setup Incubate Incubate at 37°C with shaking in a plate reader Setup->Incubate Measure Measure ThT fluorescence (Ex: 450nm, Em: 485nm) at intervals Incubate->Measure Analyze Analyze data: Plot fluorescence vs. time and determine kinetic parameters Measure->Analyze End End: Compare aggregation kinetics with and without inhibitor Analyze->End

Caption: Workflow for the Thioflavin T (ThT) assay.

Cell_Based_Assay_Workflow Start Start: Culture SH-SY5Y cells overexpressing fluorescent α-synuclein Treat Treat cells with test compound (e.g., this compound) Start->Treat Induce Induce aggregation with Staurosporine Treat->Induce Fix Fix and stain cells (e.g., with DAPI for nuclei) Induce->Fix Image Acquire images using fluorescence microscopy Fix->Image Analyze Quantify α-synuclein aggregates using image analysis software Image->Analyze End End: Compare aggregation in treated vs. untreated cells Analyze->End

Caption: Workflow for the cell-based α-synuclein aggregation assay.

References

A Comparative Analysis of the Anti-Diabetic Properties of Claramine and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the anti-diabetic effects of Claramine, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, and Metformin, a widely prescribed biguanide for type 2 diabetes. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental methodologies used to assess their therapeutic potential.

Overview of Mechanisms of Action

This compound and Metformin exert their anti-diabetic effects through distinct molecular pathways. This compound primarily enhances insulin signaling by inhibiting PTP1B, a negative regulator of the insulin receptor. Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

This compound: A PTP1B Inhibitor and Insulin-Mimetic

This compound is a synthetic polyaminosteroid derivative that has demonstrated potent and selective inhibition of PTP1B.[1][2] PTP1B dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby dampening insulin signaling. By inhibiting PTP1B, this compound effectively prolongs the phosphorylated, active state of the insulin receptor and its downstream effectors.[1] This leads to enhanced insulin sensitivity and improved glucose homeostasis.

Furthermore, this compound has been shown to have insulin-mimetic properties, directly activating key components of the insulin signaling cascade, including the phosphorylation of insulin receptor-β (IRβ), Akt, and glycogen synthase kinase 3β (GSK3β).[1][2] Recent studies have also revealed that this compound can inhibit the cleavage of the insulin receptor by β-secretase 1 (BACE1), an enzyme whose activity is elevated in diabetic states, thus preserving insulin receptor integrity.

Metformin: An AMPK Activator

Metformin is the most commonly prescribed oral anti-diabetic agent.[3][4] Its principal mechanism of action is the activation of AMP-activated protein kinase (AMPK).[5] AMPK activation in hepatocytes leads to a decrease in hepatic glucose production (gluconeogenesis).[6] In skeletal muscle, AMPK activation enhances glucose uptake and fatty acid oxidation.[6]

Metformin's activation of AMPK is thought to occur through its mild and transient inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio. This change in the energy status of the cell allosterically activates AMPK.[5]

Comparative Efficacy from Preclinical and Clinical Data

Glycemic Control

This compound: In preclinical studies using diabetic mice, intraperitoneal administration of this compound effectively restored glycemic control, as demonstrated by improved performance in glucose and insulin tolerance tests.[1] In vitro studies with HepG2 hepatoma cells have also shown that this compound can enhance insulin-mediated glucose uptake.[7]

Metformin: Extensive clinical data supports Metformin's efficacy in glycemic control. As a monotherapy, Metformin has been shown to lower HbA1c levels by approximately 1.12% compared to placebo.[3][8] It also demonstrates a significant reduction in the risk of progression from prediabetes to type 2 diabetes.[9][10]

Table 1: Summary of Preclinical and Clinical Efficacy Data

ParameterThis compoundMetformin
HbA1c Reduction Data not available from clinical trials.~1.12% reduction as monotherapy vs. placebo.[3][8]
Glucose Tolerance Improved in diabetic mice.[1]Improved in mice and humans.[11][12]
Insulin Sensitivity Improved in diabetic mice.[1]Improved.[6]
Hepatic Glucose Production Expected to decrease due to enhanced insulin signaling.Decreased via AMPK activation.[6]
Muscle Glucose Uptake Enhanced in vitro.[7]Increased via AMPK activation.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The distinct mechanisms of this compound and Metformin are illustrated in the following signaling pathway diagrams.

Claramine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates PTP1B PTP1B This compound This compound This compound->PTP1B inhibits pIR->PTP1B dephosphorylates Akt Akt pIR->Akt activates pAkt Phosphorylated Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b phosphorylates pGSK3b Phosphorylated GSK3β (Inactive) GSK3b->pGSK3b Glucose_Uptake Glucose Uptake & Glycogen Synthesis pGSK3b->Glucose_Uptake promotes

Caption: this compound Signaling Pathway.

Metformin_Signaling cluster_cell Hepatocyte / Myocyte cluster_effects Downstream Effects Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria inhibits Complex I AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK allosterically activates pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Glucose_Uptake ↑ Muscle Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation

Caption: Metformin Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for assessing the anti-diabetic effects of novel compounds.

GTT_Workflow Start Fasting Overnight Fasting (e.g., 16 hours) Start->Fasting Drug_Admin Administer Vehicle, this compound, or Metformin (e.g., oral gavage) Fasting->Drug_Admin Wait Wait (e.g., 30-60 min) Drug_Admin->Wait Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Wait->Glucose_Challenge Blood_Sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Analysis Measure Blood Glucose & Calculate Area Under the Curve (AUC) Blood_Sampling->Analysis End Analysis->End

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.

Western_Blot_Workflow Start Cell_Culture Culture Cells (e.g., HepG2, myotubes) Start->Cell_Culture Treatment Treat with Vehicle, Insulin, This compound, or Metformin Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE & Protein Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting with Primary (e.g., p-Akt, p-AMPK) & Secondary Abs SDS_PAGE->Immunoblotting Detection Signal Detection & Densitometry Immunoblotting->Detection End Detection->End

Caption: Western Blot Workflow for Signaling Pathway Analysis.

Detailed Experimental Protocols

In Vivo: Oral Glucose Tolerance Test (OGTT)

This protocol is adapted from standard procedures used to evaluate glucose metabolism in mice.[11][13]

Objective: To assess the effect of a test compound on glucose disposal following an oral glucose load.

Materials:

  • Male C57BL/6J mice

  • Test compounds (this compound, Metformin) and vehicle

  • D-Glucose solution (20% w/v in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Restraining device

Procedure:

  • Fast mice overnight for 16 hours with free access to water.

  • Record the body weight of each mouse.

  • Administer the test compound (e.g., this compound at 5 mg/kg, Metformin at 250 mg/kg) or vehicle via oral gavage.

  • After 30-60 minutes, obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Administer a 2 g/kg body weight D-glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vivo: Insulin Tolerance Test (ITT)

This protocol is a standard method to assess peripheral insulin sensitivity.[14][15][16]

Objective: To determine the rate of glucose clearance in response to an exogenous insulin injection.

Materials:

  • Male C57BL/6J mice

  • Humulin R (human insulin)

  • Sterile saline

  • Handheld glucometer and test strips

  • Syringes for intraperitoneal injection

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

In Vitro: PTP1B Inhibition Assay

This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity.[17]

Objective: To quantify the IC50 value of a test compound for PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well containing either the test compound or vehicle.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro: Western Blot for Signaling Proteins

This protocol is used to detect changes in the phosphorylation state of key signaling molecules.

Objective: To assess the activation of insulin signaling (p-IRβ, p-Akt, p-GSK3β) or AMPK signaling (p-AMPK) in response to treatment.

Materials:

  • Cell lines (e.g., HepG2, L6 myotubes)

  • Test compounds (this compound, Metformin), insulin, and vehicle

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IRβ, anti-IRβ, anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to near confluence and serum-starve for 4-6 hours.

  • Treat cells with the test compound for the desired time and concentration. For insulin signaling, a short insulin stimulation (5-10 minutes) is typically performed at the end of the treatment period.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify the ratio of phosphorylated to total protein.

Conclusion

This compound and Metformin are promising anti-diabetic agents that operate through distinct and complementary mechanisms. This compound's ability to directly enhance insulin signaling by inhibiting PTP1B presents a novel therapeutic strategy. Metformin's well-established role as an AMPK activator underscores the importance of cellular energy sensing in glycemic control.

While direct comparative efficacy data is lacking, the available information suggests that both compounds are effective in preclinical models of diabetes. Further research, including head-to-head preclinical and eventually clinical trials, will be necessary to fully elucidate the comparative therapeutic potential of this compound and Metformin. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Confirming the safety and toxicity profile of Claramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claramine is a novel, synthetically derived polyaminosteroid that has emerged as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] As a key negative regulator of insulin and leptin signaling pathways, PTP1B is a validated therapeutic target for type 2 diabetes and obesity. This compound is presented as a more easily manufactured alternative to Trodusquemine (MSI-1436), a naturally occurring PTP1B inhibitor.[1][2] This guide provides a comparative overview of the available safety and toxicity data for this compound and its primary alternative, Trodusquemine, to aid researchers and drug development professionals in their evaluation.

Mechanism of Action

Both this compound and Trodusquemine exert their therapeutic effects by selectively inhibiting PTP1B. This inhibition leads to increased phosphorylation of the insulin receptor and its downstream signaling molecules, including Akt and GSK3β, thereby enhancing insulin sensitivity.[1][2]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IR Insulin Receptor pIR Phosphorylated Insulin Receptor IR->pIR Activates Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inhibits Signaling) This compound This compound / Trodusquemine This compound->PTP1B Inhibits Akt Akt pIR->Akt Phosphorylates pAkt Phosphorylated Akt Akt->pAkt GSK3b GSK3β pAkt->GSK3b Phosphorylates pGSK3b Phosphorylated GSK3β GSK3b->pGSK3b Glucose_Uptake Glucose Uptake & Metabolic Control pGSK3b->Glucose_Uptake Promotes

Figure 1: Simplified signaling pathway of Insulin and the inhibitory role of PTP1B, which is targeted by this compound and Trodusquemine.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative and qualitative safety and toxicity data for this compound and Trodusquemine. It is important to note that publicly available preclinical safety data for this compound is limited.

Table 1: General Toxicity Profile
ParameterThis compoundTrodusquemine
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]Data not publicly available.
LD50 (Oral, Rat) Data not publicly available.Data not publicly available.
Clinical Safety Not yet tested in humans.Good safety profile in Phase 1 trials. Well-tolerated when administered intravenously.[4]
Dose-Limiting Toxicity Not applicable.Transient liver dysfunction (increased hepatic transaminases and hyperbilirubinemia) at doses above 500 mg/m²/day.[4]
Table 2: In Vitro Cytotoxicity
Assay / Cell LineThis compoundTrodusquemine
Neuronal F11 cells No significant toxicity observed at tested concentrations (1-100 µM).[2]No significant toxicity observed at tested concentrations (1-100 µM).[2]
HEK293 cells Data not available.Data not available.
Human Neuroblastoma SH-SY5Y cells No effect on cell viability below 10 µM.Reduces cytotoxicity of αS, Aβ and HypF-N oligomers.
Table 3: Genotoxicity
AssayThis compoundTrodusquemine
Ames Test Data not publicly available.Data not publicly available.
In Vitro Micronucleus Assay Data not publicly available.Data not publicly available.
In Vivo Micronucleus Assay Data not publicly available.Data not publicly available.
Table 4: Safety Pharmacology
SystemThis compoundTrodusquemine
Cardiovascular Data not publicly available.Preclinical studies suggest protective effects against atherosclerosis.[4]
Central Nervous System (CNS) Data not publicly available.Preclinical studies suggest neuroprotective and anxiolytic properties.[5]
Respiratory Data not publicly available.Data not publicly available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not extensively available in the public domain. The following provides a general overview of the methodologies for key toxicity assays that would be relevant for a comprehensive safety assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Trodusquemine) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed cells in 96-well plate B Treat cells with This compound/Trodusquemine A->B C Add MTT solution B->C D Solubilize formazan C->D E Measure absorbance D->E

Figure 2: General workflow for an in vitro cytotoxicity (MTT) assay.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Dosing: Administer the test substance sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

  • Observation: Observe the animals for a period of up to 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using a statistical method based on the likelihood of the observed outcomes.

start Start with a dose below estimated LD50 dose Dose a single animal start->dose observe Observe for 48h dose->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose stop Stopping criteria met? (e.g., 3 reversals) increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Figure 3: Logic diagram for the Up-and-Down Procedure for acute oral toxicity testing.

Conclusion

The available data suggests that Trodusquemine has a favorable safety profile based on early-phase clinical trials and preclinical studies. For this compound, while being a promising and more accessible alternative, the publicly available safety and toxicity data is currently insufficient for a comprehensive assessment. The Safety Data Sheet indicates that this compound is harmful if swallowed (Acute toxicity, Oral, Category 4), providing an initial hazard identification.[3] However, to fully understand its safety profile and enable a direct comparison with Trodusquemine, further studies are required, including in vitro and in vivo genotoxicity assays, acute toxicity studies to determine an LD50 value, and comprehensive safety pharmacology assessments. Researchers and drug developers should consider these data gaps when evaluating this compound for further development.

References

A Comparative Analysis of Insulin Sensitizer Mechanisms: Claramine, Thiazolidinediones, and Biguanides

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that Claramine is an emerging aminosterol with a novel insulin-sensitizing mechanism distinct from established drug classes. While comprehensive comparative data is still developing, this guide outlines the known mechanism of this compound and contrasts it with two primary classes of insulin sensitizers: Thiazolidinediones (TZDs) and Biguanides (e.g., Metformin).

Mechanistic Overview

Insulin sensitizers improve the body's response to insulin, primarily in the liver, muscle, and adipose tissue. However, the molecular pathways they target are fundamentally different.

This compound: This compound operates by protecting the insulin receptor (IR) itself. In diabetic states, the enzyme β-secretase 1 (BACE1) has been shown to cleave the IR, reducing the number of functional receptors on the cell surface and thus impairing insulin signaling[1][2]. This compound has been identified as an antagonist of this cleavage process. It appears to accelerate the intracellular trafficking and degradation of the proform of BACE1, which in turn reduces the cleavage of the proform of the insulin receptor[1][2]. This action preserves IR density on the cell surface, enhancing hepatic insulin sensitivity. An additional proposed mechanism is the selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor[3][4]. By inhibiting PTP1B, this compound promotes the phosphorylation of key proteins in the insulin signaling pathway, such as the IRβ subunit, Akt, and GSK3β[3][4].

Thiazolidinediones (TZDs): This class of drugs, which includes pioglitazone and rosiglitazone, acts as selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor[5][6][7]. PPARγ is most abundantly expressed in adipose tissue[5][8]. Upon activation by a TZD, PPARγ forms a complex with the retinoid X receptor (RXR). This complex then binds to DNA, altering the transcription of numerous genes involved in glucose and lipid metabolism[5][6]. The primary effects include promoting the storage of fatty acids in subcutaneous adipocytes, which reduces circulating free fatty acids and lipid accumulation in the liver and muscle[7][8]. This "lipid steal" phenomenon alleviates the lipid-induced insulin resistance in these tissues[8]. TZDs also favorably alter the secretion of adipokines, notably increasing levels of adiponectin, which has insulin-sensitizing and anti-inflammatory properties[7][8][9].

Biguanides (Metformin): Metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I in the liver[10][11][12]. This action leads to a decrease in cellular energy (ATP) levels and a corresponding increase in AMP levels. The elevated AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor[10][11][12]. Activated AMPK phosphorylates multiple downstream targets, leading to the inhibition of hepatic gluconeogenesis (glucose production), which is a major contributor to high fasting blood sugar in type 2 diabetes[11][13]. Metformin also has effects on the gut, including increasing glucose utilization and promoting the secretion of glucagon-like peptide-1 (GLP-1)[10].

Comparative Data Summary

The following table summarizes the key mechanistic differences between these three classes of insulin sensitizers.

FeatureThis compoundThiazolidinediones (TZDs)Biguanides (Metformin)
Primary Molecular Target BACE1, PTP1B[1][3]Peroxisome Proliferator-Activated Receptor γ (PPARγ)[5][6]Mitochondrial Respiratory Chain Complex I, AMPK[10][11]
Primary Site of Action Liver[1][2]Adipose Tissue (primary), Muscle, Liver (secondary)[5][14]Liver (primary), Gut[10][13]
Core Mechanism Inhibition of Insulin Receptor cleavage; Inhibition of Insulin Receptor deactivation[1][3]Transcriptional regulation of genes for lipid/glucose metabolism[5][6]Inhibition of hepatic gluconeogenesis via AMPK activation[11][13]
Effect on Hepatic Glucose Production Reduces (indirectly by improving insulin signaling)Reduces (secondary effect)[7]Strongly Reduces (primary effect)[10][11][15]
Effect on Peripheral Glucose Uptake Enhances (by preserving IR function)Enhances[7][16]Enhances[12]
Key Downstream Effectors p-IRβ, p-Akt, p-GSK3β[3][4]Adiponectin, GLUT4, LPL, Fatty Acid Transporters[5][7]p-AMPK, reduced cAMP, reduced PKA activity[10][11][12]

Signaling Pathway Diagrams

The distinct mechanisms of action are visualized in the following signaling pathway diagrams.

TZD_Pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Systemic Effects TZD TZD (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds Genes Target Gene Transcription ↑ PPRE->Genes Adiponectin Adiponectin ↑ Genes->Adiponectin FFA Circulating FFA ↓ Genes->FFA Insulin_Sensitivity Insulin Sensitivity ↑ (Muscle, Liver) Adiponectin->Insulin_Sensitivity FFA->Insulin_Sensitivity

Thiazolidinedione (TZD) Signaling Pathway.

Metformin_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_effects Systemic Effect Metformin Metformin Complex1 Complex I Metformin->Complex1 Inhibits ATP ATP Synthesis ↓ Complex1->ATP AMP_ratio AMP:ATP Ratio ↑ ATP->AMP_ratio AMPK AMPK Gluconeogenesis Gluconeogenesis ↓ (Glucose Production) AMPK->Gluconeogenesis Inhibits Blood_Glucose Hepatic Glucose Output ↓ Gluconeogenesis->Blood_Glucose AMP_ratio->AMPK Activates

Metformin (Biguanide) Signaling Pathway.

Claramine_Pathway cluster_cell Hepatocyte cluster_esp Early Secretory Pathway This compound This compound proBACE1 proBACE1 This compound->proBACE1 Promotes Degradation PTP1B PTP1B This compound->PTP1B Inhibits proIR pro-Insulin Receptor proBACE1->proIR Acts on Cleavage Cleavage proIR->Cleavage IR_active Active Insulin Receptor (p-IRβ) IR_inactive Inactive Insulin Receptor IR_active->IR_inactive Dephosphorylates Insulin_Signal Insulin Signaling ↑ IR_active->Insulin_Signal

This compound's Dual-Inhibitory Signaling Pathway.

Experimental Protocols

The mechanisms described are typically elucidated using a combination of in vitro and in vivo techniques.

A. Glucose Uptake Assay

This assay measures the direct effect of a compound on the rate of glucose transport into cells, such as adipocytes or muscle cells.

  • Objective: To quantify the rate of glucose uptake in cultured cells following treatment with an insulin sensitizer.

  • Methodology:

    • Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes) in a multi-well plate and allow them to differentiate.

    • Starvation: Serum-starve the cells for 2-4 hours to establish a baseline state[17].

    • Treatment: Treat cells with the test compound (e.g., this compound, Pioglitazone, Metformin) for a predetermined time, alongside insulin or a vehicle control.

    • Uptake Initiation: Add a glucose analog, such as 2-deoxy-D-[3H]-glucose (radioactive) or 2-NBDG (fluorescent), to the cells for a short incubation period (e.g., 10-30 minutes)[17][18]. This analog is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell[18][19].

    • Termination: Stop the uptake process by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS)[17].

    • Lysis & Quantification: Lyse the cells and measure the amount of accumulated glucose analog. For radioactive methods, this is done via scintillation counting[17]. For fluorescent methods, a plate reader is used.

    • Normalization: Normalize the glucose uptake values to the total protein content in each well to account for variations in cell number.

B. Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect changes in the activation state of key proteins within a signaling cascade.

  • Objective: To measure the phosphorylation status of proteins like AMPK, Akt, or the insulin receptor in response to treatment with an insulin sensitizer.

  • Methodology:

    • Cell/Tissue Treatment: Treat cultured cells or administer the compound to an animal model. For in vivo studies, tissues (e.g., liver, muscle) are collected after a specific time following an insulin challenge[20].

    • Protein Extraction: Lyse the cells or homogenize the tissue in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using an assay like the BCA or Bradford assay to ensure equal loading.

    • Electrophoresis: Separate the proteins by size by running a specific amount of total protein from each sample on an SDS-PAGE gel[20][21].

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[20][21].

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AMPK).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody[21].

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture this signal with an imaging system[20].

    • Analysis: Quantify the band intensity. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to serve as a loading control[21]. The ratio of phosphorylated to total protein indicates the level of activation.

References

Replicating Key Findings on Claramine's Role in Weight Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Claramine with other prominent weight management alternatives, supported by available experimental data. It is designed to offer an objective overview for researchers and professionals in the field of drug development, with a focus on replicating key findings.

Comparative Efficacy and Mechanism of Action

This compound, a novel and easily synthesized aminosterol, has demonstrated potential in weight management by acting as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] Its mechanism and effects show similarities to Trodusquemine, another PTP1B inhibitor. The following tables summarize the quantitative data on weight loss and compare the mechanisms of action of this compound and other selected weight management drugs.

Table 1: Quantitative Comparison of Weight Loss in Clinical Trials

DrugAverage Weight Loss (% of initial body weight)Trial DurationPopulation
This compound Preclinical data in mice; human clinical trial data not yet available.--
Trodusquemine Preclinical data in mice; human clinical trial data not yet available.--
Phentermine ~3.6 kg more than placebo2-24 weeksObese individuals[2]
Lorcaserin 5.8% vs 2.2% with placebo1 yearObese and overweight adults[3]
Orlistat Prevents absorption of ~30% of dietary fatNot specifiedObese individuals[3]
Liraglutide 4-6 kg more than placebo56 weeksObese and overweight adults[4]
Semaglutide 14.9% - 17.4%68 weeksOverweight or obese adults without diabetes[5]

Table 2: Comparison of Mechanisms of Action

DrugPrimary Mechanism of Action
This compound Selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), leading to increased insulin sensitivity.[1] Also identified as an antagonist of proBACE1-dependent cleavage of the insulin receptor.
Trodusquemine Selective inhibitor of PTP1B, suppressing appetite and improving insulin and leptin signaling.[6][7]
Phentermine Sympathomimetic amine that suppresses appetite, likely through increased norepinephrine release in the hypothalamus.[8][9]
Lorcaserin Selective serotonin 5-HT2C receptor agonist in the hypothalamus, which is thought to decrease food consumption by promoting satiety.[1][10]
Orlistat Inhibitor of gastric and pancreatic lipases, preventing the absorption of dietary fats.[3][11]
Liraglutide Glucagon-like peptide-1 (GLP-1) receptor agonist that increases insulin secretion, suppresses glucagon secretion, slows gastric emptying, and acts on brain centers to reduce appetite.[12][13][14]
Semaglutide GLP-1 receptor agonist with a longer half-life than liraglutide, leading to similar but more sustained effects on appetite and glucose metabolism.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of experimental protocols for key experiments cited in the research of this compound and comparator drugs in animal models.

This compound and Trodusquemine: Murine Weight Management Studies
  • Objective: To assess the effect of this compound and Trodusquemine on body weight, food intake, and energy expenditure in mice.

  • Animal Model: Diet-induced obese (DIO) mice are a commonly used model. For instance, C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity.[18]

  • Drug Administration:

    • Route: Intraperitoneal (IP) injection is a common route for administering these compounds in preclinical studies.[5][19]

    • Dosage: A typical dose for Trodusquemine in mice is 10 mg/kg for a single dose, followed by subsequent weekly injections of 5 mg/kg for chronic studies.[18] Similar dosing strategies can be adapted for this compound.

    • Procedure for IP Injection: The mouse is restrained, and the needle is inserted into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum. Aspiration is performed to ensure the needle has not entered a blood vessel or organ before injecting the substance.[5][19]

  • Measurements:

    • Body Weight: Measured daily or at regular intervals throughout the study.

    • Food Intake: Measured daily by providing a pre-weighed amount of food and measuring the remaining amount.

    • Energy Expenditure: Can be assessed using indirect calorimetry, which measures oxygen consumption and carbon dioxide production.

    • Metabolic Parameters: Blood glucose, insulin, and leptin levels can be measured from blood samples collected at the end of the study.

Comparator Drugs: Murine Weight Management Studies
  • Phentermine:

    • Animal Model: Healthy, non-obese albino mice have been used.[1]

    • Administration: Daily single oral dose of 0.3 mg/kg for 4 weeks.[1]

    • Measurements: Body weight, daily food consumption, and epididymal fat pad weight.[1]

  • Lorcaserin:

    • Animal Model: Diet-induced obese C57BL/6J mice.[16]

    • Administration: Intraperitoneal injections at doses of 2.5, 4, and 10 mg/kg for both acute and chronic studies.[16]

    • Measurements: Food intake, body weight, fat mass, and glucose tolerance.[16]

  • Orlistat:

    • Animal Model: C57BL/6J mice on a high-fat diet.[20]

    • Administration: Added to the diet for a period of 3 months.[20]

    • Measurements: Body weight, plasma cholesterol, glucose tolerance, and analysis of gut microbiota composition.[20]

  • Liraglutide:

    • Animal Model: Diet-induced obese C57BL/6 male mice.[2]

    • Administration: Subcutaneous injection twice a day at a dose of 0.2 mg/kg for 2 weeks.[2][21]

    • Measurements: Food intake, body weight, fat pad weight, blood glucose, and triglyceride levels.[2][21]

  • Semaglutide:

    • Animal Model: Diet-induced obese mice.[15]

    • Administration: Subcutaneous injection at doses ranging from 1 to 100 nmol/kg for 3 weeks.[15][22]

    • Measurements: Body weight, food intake, fat mass, and energy expenditure via indirect calorimetry.[15][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating weight management drugs in preclinical models.

Claramine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits Signaling) PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Glucose_Uptake Increased Glucose Uptake & Glycogen Synthesis Akt->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Activates This compound This compound This compound->PTP1B Inhibits

Caption: this compound's mechanism of action via PTP1B inhibition.

Experimental_Workflow Start Start: Animal Model Selection (e.g., DIO Mice) Acclimatization Acclimatization Period Start->Acclimatization Baseline Baseline Measurements: Body Weight, Food Intake, Metabolic Parameters Acclimatization->Baseline Randomization Randomization into Treatment Groups (Vehicle, this compound, Comparators) Baseline->Randomization Treatment Chronic Drug Administration (e.g., IP Injection) Randomization->Treatment Monitoring Daily/Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring Endpoint Endpoint Measurements: Body Composition (DEXA), Metabolic Parameters, Tissue Collection Treatment->Endpoint Monitoring->Treatment Repeated Cycles Analysis Data Analysis and Statistical Comparison Endpoint->Analysis

Caption: General workflow for preclinical evaluation of weight management drugs.

References

Safety Operating Guide

Safe Disposal of Claramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Claramine, a steroidal polyamine. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.

This compound is characterized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental contamination. The primary route of disposal for this compound is through an approved hazardous waste disposal plant.[1] It is imperative to avoid releasing this compound into the environment.[1]

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C37H72N4O
Molecular Weight 589.0 g/mol
CAS Number 1430194-56-1[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used.[1]

Work should be conducted in a well-ventilated area, and a safety shower and eye wash station should be readily accessible.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This workflow is designed to ensure compliance with general safety and environmental regulations.

cluster_prep Preparation cluster_containment Containment cluster_spill Spill Management cluster_disposal Final Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate this compound Waste (Solid vs. Liquid) A->B D 4. In Case of Spill: - Evacuate non-essential personnel - Absorb with inert material - Collect spillage C 3. Use Designated, Labeled, Leak-Proof Waste Containers B->C E 5. Store Waste Securely (Cool, well-ventilated area) C->E D->C Place contaminated materials in container F 6. Arrange for Pickup by Approved Waste Disposal Service E->F G 7. Document Waste for Disposal F->G

This compound Disposal Workflow
Detailed Disposal Procedures:

  • Segregation: Segregate this compound waste from other laboratory waste streams. If dealing with solutions, do not mix with other solvents unless explicitly permitted by your institution's hazardous waste guidelines.

  • Containment:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For liquid waste containing this compound, use a designated, leak-proof container. The container must be compatible with the solvent used.

    • Label the container clearly as "Hazardous Waste: this compound" and include any other required hazard symbols.

  • Spill Management: In the event of a spill, prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1] Absorb liquid spills with an inert, non-combustible material such as vermiculite, sand, or earth.[1] Collect the spilled material and the absorbent into a designated hazardous waste container.[1] Decontaminate the spill area by scrubbing with alcohol.[1]

  • Storage: Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Final Disposal: The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[1] This should be done through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the regular trash or pour it down the drain.

Regulatory Context

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[2][3] These regulations, under the Resource Conservation and Recovery Act (RCRA), mandate the proper management of hazardous waste from its generation to its final disposal.[2][4] Incineration at a permitted facility is a common treatment method for hazardous pharmaceutical waste.[3] Always adhere to your local, state, and federal regulations regarding chemical waste disposal.[1]

References

Essential Safety and Handling Guide for Claramine (Chloramine-T)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for handling Claramine (the active ingredient being Chloramine-T) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The selection of PPE depends on the nature of the task and the potential for exposure.

Recommended Personal Protective Equipment [1][2][3]

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Weighing Safety glasses with side shields or splash goggles.[1][2][4]Lab coat and chemical-resistant gloves (e.g., nitrile rubber).[4][5]A dust respirator or an air-purifying respirator with a particulate filter (type P2 or N100) should be used, especially when dust may be generated.[1][2][5][6]
Preparing Solutions Splash goggles or a face shield.[2]Chemical-resistant gloves, lab coat, or a chemical-resistant apron.Work in a well-ventilated area or under a chemical fume hood.[6]
Large Spills Splash goggles and a face shield.[1][2]A full chemical-resistant suit and boots.[1][2][5]A full-face particle respirator or a self-contained breathing apparatus (SCBA) is necessary.[1][2][6]

Emergency First Aid Procedures

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4][6][7] Seek immediate medical attention.[2][4][6]
Skin Contact Remove contaminated clothing and shoes immediately.[2][6] Wash the affected area with soap and plenty of water.[2][6] Seek medical attention if irritation persists.[2][6]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][4][6][7] If breathing is difficult or has stopped, provide artificial respiration.[1][2][6] Seek immediate medical attention.[1][2][4][6][7]
Ingestion Rinse the mouth with water.[2][6][7] Do NOT induce vomiting.[2][6][7] Give one or two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.[1][7]

Operational and Disposal Plans

Handling and Storage

  • Handling : Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and aerosol formation.[2][6][7] Avoid contact with skin, eyes, and clothing.[1][2][7] Do not breathe in the dust.[1][6][8] Wash hands thoroughly after handling.[2][7][8]

  • Storage : Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2] Keep the container tightly closed.[1][2][3][6][8] Store separately from acids, strong oxidizing agents, and foodstuffs.[2][6][7]

Spill Management Workflow

In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Management_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal start Spill Occurs alert Alert personnel and evacuate immediate area start->alert ppe Don appropriate PPE (gloves, goggles, respirator) alert->ppe assess Assess spill size ppe->assess small_spill Small Spill: Cover with absorbent material (e.g., sand, vermiculite) assess->small_spill < 1 liter large_spill Large Spill: Dike the spill to prevent spreading assess->large_spill > 1 liter moisten If appropriate, moisten first to prevent dusting small_spill->moisten large_spill->moisten collect Carefully sweep or scoop up spilled material into a suitable container clean_area Clean the spill area with water and detergent collect->clean_area moisten->collect dispose Label and seal the container with waste material clean_area->dispose waste Dispose of as hazardous waste according to local regulations dispose->waste end Spill Managed waste->end

Workflow for managing a this compound spill.

Disposal Plan

  • Waste Generation : All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.

  • Disposal Method : this compound waste must be disposed of through a licensed chemical waste disposal company.[6][7] Methods may include controlled incineration with flue gas scrubbing.[7] Do not discharge this compound or its containers into sewers, drains, or the environment.[6][7] Always follow federal, state, and local regulations for hazardous waste disposal.[6]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.